molecular formula C6H6BFO3 B591563 2-Fluoro-4-hydroxyphenylboronic acid CAS No. 1376989-43-3

2-Fluoro-4-hydroxyphenylboronic acid

Cat. No.: B591563
CAS No.: 1376989-43-3
M. Wt: 155.919
InChI Key: RARYKHVUFJIGKT-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxyphenylboronic acid serves as a crucial building block in medicinal chemistry and radiopharmaceutical research, particularly in the development of positron emission tomography (PET) tracers. Its primary research value lies in its use in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds, to incorporate the 2-fluoro-4-hydroxyphenyl moiety into complex molecules. This compound has been instrumental in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2), an important target in neuroscience . Researchers have utilized this boronic acid to develop carbon-11-labeled quinoline-2-carboxamide derivatives for imaging mGlu2 in the brain, which helps in understanding neurodegenerative and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia . The fluorine atom and hydroxyl group on the aromatic ring contribute to the molecular properties necessary for blood-brain barrier penetration and target binding affinity, making it a valuable scaffold for probing CNS targets. Its application provides significant utility in advancing diagnostic agents and exploring receptor function and drug engagement in the central nervous system.

Properties

IUPAC Name

(2-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYKHVUFJIGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718234
Record name (2-Fluoro-4-hydroxyphenyl)boronic acid
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Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376989-43-3
Record name (2-Fluoro-4-hydroxyphenyl)boronic acid
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Record name 2-Fluoro-4-hydroxyphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-4-hydroxyphenylboronic acid is a substituted arylboronic acid that serves as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features—a boronic acid group, a fluorine atom, and a hydroxyl group—impart versatile reactivity and make it a valuable intermediate for constructing complex molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in the scientific community.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized below, providing a foundational understanding of its behavior and handling requirements. Many of the specific values are predicted, as is common for specialized reagents.

PropertyValueReference
CAS Number 1376989-43-3[2][3]
Molecular Formula C₆H₆BFO₃[2][4]
Molecular Weight 155.92 g/mol [2][4]
Appearance Solid[1]
Boiling Point 357.3 ± 52.0 °C (Predicted)[2]
Density 1.42 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.67 ± 0.31 (Predicted)[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1][2]

Chemical Structure and Identification

The structure of this compound is defined by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and a hydroxyl group at position 4.

Caption: 2D structure of this compound.

Chemical Identifiers:

Identifier TypeValue
IUPAC Name (2-Fluoro-4-hydroxyphenyl)boronic acid
InChI 1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H
InChIKey RARYKHVUFJIGKT-UHFFFAOYSA-N
SMILES OB(O)C1=CC=C(O)C=C1F

Spectroscopic Data

SpectroscopyCharacteristic Features
¹H NMR Signals corresponding to aromatic protons, with splitting patterns influenced by the fluorine and hydroxyl groups. The protons of the B(OH)₂ and phenolic OH groups would appear as broad singlets, exchangeable with D₂O. For the related 2-fluorophenylboronic acid, a doublet for the hydroxyl proton is observed due to coupling with fluorine.[5]
¹³C NMR Aromatic carbon signals, with the carbon attached to the boron (C-B) appearing at a characteristic chemical shift. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller couplings to other carbons.
IR (Infrared) Broad O-H stretching band for the B(OH)₂ and phenolic OH groups (approx. 3200-3600 cm⁻¹).[5] Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).[6] C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹).[6] C-F stretching (approx. 1000-1350 cm⁻¹). B-O stretching (approx. 1300-1400 cm⁻¹).
MS (Mass Spec) Predicted monoisotopic mass is 156.0394 Da.[7] Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.

Chemical Reactivity, Stability, and Handling

Reactivity:

  • Lewis Acidity: The boron atom in boronic acids is electron-deficient, making them Lewis acids.[8] This property allows them to form reversible complexes with Lewis bases, such as diols, which is a key aspect of their biological activity and use in sensors.[8][9]

  • Suzuki-Miyaura Coupling: The most prominent reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][11] This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, making it a cornerstone of modern organic synthesis for creating biaryl structures.[10]

  • Other Coupling Reactions: Boronic acids can participate in other metal-catalyzed reactions, including Chan-Lam and Liebeskind-Srogl couplings.

Stability and Handling:

  • Storage: this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere.[2][12] It is sensitive to moisture.

  • Protodeboronation: A common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process can be accelerated by factors such as high temperatures and the presence of aqueous base.

  • Safety: The compound is classified as a skin and eye irritant.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental application of this compound. Below is a generalized experimental protocol based on typical conditions reported in the literature.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand) (0.01 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents), often as a 2M aqueous solution

  • Solvent (e.g., 1,4-dioxane, THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a reaction vessel equipped with a condenser and magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and the base (e.g., K₂CO₃, 10 equiv.).[15]

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe.[16]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material (aryl halide) is consumed, as monitored by TLC or GC/LC-MS.[16][17]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with a suitable solvent like ethyl acetate.[15][16]

  • Extraction: Transfer the filtrate to a separatory funnel. If an aqueous base was used, dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[15][16]

G start Reaction Setup reagents Add Aryl Halide, This compound, Pd Catalyst, Base start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent & Aq. Base inert->solvent heat Heat and Stir (e.g., 85-110 °C) solvent->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Cool & Filter through Celite monitor->workup Reaction Complete extract Aqueous Workup & Extraction workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)L₂-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_ar Ar-Pd(II)L₂-Ar' transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product C-C Bond Formation arx Ar-X (Aryl Halide) arx->ox_add Electrophile ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->transmetal Nucleophile base Base (OH⁻) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[10]

  • Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.[16]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]

Applications in Drug Discovery and Development

Boronic acids are increasingly vital in medicinal chemistry.[18] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for synthesizing complex, biologically active molecules.[8] The boronic acid moiety itself can act as a bioisostere of carboxylic acids or as a warhead that forms reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[8] This has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor Bortezomib (Velcade) for treating multiple myeloma.[19]

Substituted phenylboronic acids like this compound are particularly useful. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl group provides a handle for further functionalization or hydrogen bonding interactions with a biological target. These compounds are key intermediates in the synthesis of novel therapeutics, including treatments for diabetes, cancer, and infectious diseases.[11][19][20]

References

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1376989-43-3

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxyphenylboronic acid, a versatile building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a detailed synthetic protocol, and explores its applications, particularly in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling. Furthermore, it discusses the potential biological significance of fluorinated phenylboronic acids in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.[1][2]

PropertyValue
CAS Number 1376989-43-3
Molecular Formula C₆H₆BFO₃
Molecular Weight 155.92 g/mol
IUPAC Name (2-Fluoro-4-hydroxyphenyl)boronic acid
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions
Solubility DMSO (Slightly), Methanol (Slightly)
Topological Polar Surface Area 60.69 Ų
LogP -0.7889
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Synthesis of this compound

A plausible synthetic route to this compound involves the borylation of a suitable precursor, such as 4-bromo-3-fluorophenol. This method typically involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis from 4-Bromo-3-fluorophenol

This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.

Materials:

  • 4-Bromo-3-fluorophenol

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-bromo-3-fluorophenol (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C, and the mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing reactivity and imparting desirable characteristics to the final product, such as increased metabolic stability in drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Solvent Addition and Degassing: Add the solvent system to the flask. The mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes, or by several cycles of vacuum and backfilling with an inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Biological Significance and Drug Discovery Potential

While direct biological studies on this compound are limited, the broader class of fluorinated phenylboronic acids has garnered significant interest in medicinal chemistry. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

Phenylboronic acids are known to act as inhibitors of various enzymes, including serine proteases and kinases.[3][4] Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug design. In cancer research, boronic acid-containing molecules, most notably the proteasome inhibitor Bortezomib, have demonstrated significant therapeutic success.[5] The unique properties of this compound make it a valuable building block for the synthesis of novel bioactive compounds, including potential kinase inhibitors for cancer therapy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized using this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, & Base solvent Add Solvent & Degas reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Kinase_Inhibition_Pathway cluster_synthesis Inhibitor Synthesis cluster_pathway MAPK Signaling Pathway boronic_acid This compound coupling Suzuki Coupling boronic_acid->coupling inhibitor Hypothetical Kinase Inhibitor coupling->inhibitor RAF RAF inhibitor->RAF Inhibition RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical Inhibition of the MAPK Pathway

References

An In-Depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-hydroxyphenylboronic acid is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized as a versatile building block in the construction of complex organic molecules. Its unique structural features—a fluorinated phenyl ring coupled with a reactive boronic acid moiety and a hydroxyl group—render it an invaluable tool in the development of novel therapeutic agents. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, its application in the crucial Suzuki-Miyaura cross-coupling reaction, and its role in the synthesis of targeted therapies such as kinase inhibitors.

Core Properties of this compound

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference(s)
Molecular Weight 155.92 g/mol [1][2]
Molecular Formula C₆H₆BFO₃[1][2]
CAS Number 1376989-43-3[1][2][3]
Purity Typically ≥97%[1]
Melting Point Not specified
Solubility Slightly soluble in water[4]
Storage Temperature 2-8°C, in a dry, inert atmosphere[5]

Synthesis of Phenylboronic Acids: A General Protocol

Illustrative Synthesis of a Phenylboronic Acid Derivative

The following is a representative protocol for the synthesis of a phenylboronic acid from an aryl halide, which illustrates the key steps that would be involved in the preparation of this compound. The starting material for this compound would likely be a suitably protected 2-fluoro-4-halophenol.

Reaction Scheme:

Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ + 2ROH

Materials and Reagents:

  • Aryl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triisopropyl borate

  • Sulfuric acid (aqueous solution)

  • Iodine crystal (for initiation)

Experimental Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a solution of the aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.

    • The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78°C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate in anhydrous diethyl ether or THF dropwise to the cold Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis:

    • Pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and a calculated amount of sulfuric acid.

    • The phenylboronic acid will precipitate out of the solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] this compound is an excellent coupling partner in these reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[8][9]

General Protocol for Suzuki-Miyaura Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid.

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Experimental Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

    • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery: Synthesis of Kinase Inhibitors

The introduction of a fluorine atom into a drug molecule can significantly improve its pharmacological properties.[7] this compound serves as a key building block for incorporating a fluorinated phenolic moiety into potential drug candidates. A prominent application is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[8][9] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.[8]

The diagram below illustrates the logical workflow of how this compound is utilized in the synthesis of a hypothetical kinase inhibitor that targets a specific signaling pathway.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_action Biological Action A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (Core Scaffold) B->C D Kinase Inhibitor (Biaryl Compound) C->D C-C bond formation I Inhibition D->I D->I E Kinase (e.g., Tyrosine Kinase) H Phosphorylated Substrate E->H Phosphorylation F ATP F->E G Substrate G->E J Downstream Signaling Pathway Blocked H->J I->E K Reduced Tumor Cell Proliferation & Survival J->K

Caption: Workflow of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug discovery and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures with desirable pharmacological properties. The ability to introduce a fluorinated phenol moiety is particularly advantageous for enhancing the drug-like characteristics of new therapeutic agents. This in-depth guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this valuable chemical entity in the pursuit of novel medicines.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-Fluoro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthesis employs a robust three-step sequence starting from the commercially available 4-bromo-3-fluorophenol. This guide includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflow to aid in laboratory-scale preparation.

Introduction

This compound is an important reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the hydroxyl group offers unique electronic properties and potential for hydrogen bonding, making it a desirable fragment in the design of novel pharmaceutical agents and other functional molecules. This guide details a reliable synthetic pathway involving protection of a phenolic hydroxyl group, subsequent ortho-lithiation and borylation, followed by deprotection to yield the target compound.

Synthesis Overview

The synthesis of this compound can be efficiently achieved in three main steps starting from 4-bromo-3-fluorophenol:

  • Protection of the hydroxyl group: The phenolic hydroxyl group of 4-bromo-3-fluorophenol is protected as a methoxymethyl (MOM) ether to prevent its interference in the subsequent organometallic reaction.

  • Lithium-Halogen Exchange and Borylation: The aryl bromide is converted to an aryllithium species via lithium-halogen exchange, which is then quenched with a borate ester to form the protected boronic acid derivative.

  • Deprotection: The MOM protecting group is removed under acidic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

Reaction:

Procedure:

To a solution of 4-bromo-3-fluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere at 0 °C, is added N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Chloromethyl methyl ether (MOMCl, 1.5 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-bromo-2-fluoro-4-(methoxymethoxy)benzene.

Step 2: Synthesis of (2-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Reaction:

Procedure:

A solution of 1-bromo-2-fluoro-4-(methoxymethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.4 M) is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction mixture is slowly warmed to room temperature and stirred for an additional 2-4 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude boronic acid is used in the next step without further purification.

Step 3: Synthesis of this compound

Reaction:

Procedure:

The crude (2-fluoro-4-(methoxymethoxy)phenyl)boronic acid from the previous step is dissolved in methanol (approx. 0.3 M). Concentrated hydrochloric acid (2.0-3.0 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete deprotection. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water. The solid is then triturated with diethyl ether or a mixture of diethyl ether and hexanes to afford this compound as a solid, which can be collected by filtration and dried under vacuum.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1MOM Protection4-Bromo-3-fluorophenol, MOMCl, DIPEADCM0 to rt12-1685-95
2Borylation1-Bromo-2-fluoro-4-(methoxymethoxy)benzene, n-BuLi, Triisopropyl borateTHF-78 to rt3-570-85
3MOM Deprotection(2-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, HClMethanolrt4-680-90
Overall 50-70

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection A 4-Bromo-3-fluorophenol B 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene A->B MOMCl, DIPEA DCM, 0°C to rt C (2-Fluoro-4-(methoxymethoxy)phenyl)boronic acid B->C 1. n-BuLi, THF, -78°C 2. B(O-iPr)3 3. H3O+ D This compound C->D HCl, Methanol rt

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxyphenylboronic acid, with a particular focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines detailed experimental protocols for solubility determination, and presents key reaction pathways where this compound is utilized.

Compound Profile

This compound is a substituted boronic acid that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring imparts unique reactivity and potential for derivatization, making it a compound of interest in medicinal chemistry and materials science.

PropertyValue
CAS Number 1376989-43-3
Molecular Formula C₆H₆BFO₃
Molecular Weight 155.92 g/mol
Boiling Point (Predicted) 357.3 ± 52.0 °C
pKa (Predicted) 8.67 ± 0.31
Density (Predicted) 1.42 ± 0.1 g/cm³

Solubility Data

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]

General Solubility Trends for Phenylboronic Acids:

In the absence of specific quantitative data, the solubility of this compound can be inferred from the general behavior of phenylboronic acids. These compounds typically exhibit:

  • Higher solubility in polar organic solvents such as ethers and ketones.

  • Moderate solubility in solvents like chloroform.

  • Very low solubility in nonpolar hydrocarbon solvents.

The introduction of substituents on the phenyl ring, such as the fluoro and hydroxyl groups in the title compound, can influence solubility. The hydroxyl group may increase polarity and the potential for hydrogen bonding, while the fluorine atom can also modulate intermolecular interactions. It is a known challenge in the study of boronic acids that they can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following experimental protocol, based on the dynamic (or polythermal) method, is recommended. This method involves visually observing the dissolution of a solid in a solvent as the temperature is gradually increased.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., DMSO, Methanol, Water, Ethanol, Acetone, Toluene)

  • Glass test tubes with stoppers

  • Magnetic stirrer and stir bars

  • Controlled temperature bath or heating block

  • Calibrated thermometer or temperature probe

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound and the desired solvent into a test tube in various known proportions.

  • Initial Mixing: Place a small magnetic stir bar in the test tube, seal it, and begin stirring to create a suspension.

  • Controlled Heating: Place the test tube in the temperature-controlled bath and begin heating at a slow, constant rate (e.g., 0.5 °C/min).

  • Observation: Continuously observe the suspension. The temperature at which the last solid particles disappear is the saturation temperature for that specific composition.

  • Data Collection: Record the saturation temperatures for several different compositions of the solute and solvent.

  • Solubility Curve: Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct a solubility curve.

A generalized workflow for this experimental procedure is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Measure volume of solvent prep1->prep2 prep3 Combine in a sealed test tube with a stir bar prep2->prep3 meas1 Place tube in a controlled temperature bath with stirring prep3->meas1 meas2 Slowly increase temperature (e.g., 0.5 °C/min) meas1->meas2 meas3 Visually observe for the disappearance of the last solid particles meas2->meas3 meas4 Record the temperature of complete dissolution meas3->meas4 analysis1 Repeat for different solute/solvent compositions meas4->analysis1 analysis2 Plot solubility vs. temperature analysis1->analysis2 analysis3 Generate solubility curve analysis2->analysis3

Experimental Workflow for Solubility Determination

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide.

  • Transmetalation: The organoboron compound (in this case, this compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X      |     L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)2 Base pd_complex2 Ar-Pd(II)-Ar'      |     L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

This guide provides a foundational understanding of this compound for researchers. While quantitative solubility data remains an area for future investigation, the provided protocols and contextual information offer a strong starting point for its application in the laboratory.

References

2-Fluoro-4-hydroxyphenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1376989-43-3). The following sections detail the physical and chemical properties, potential hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a substituted arylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its specific properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1376989-43-3[1][2][3]
Molecular Formula C₆H₆BFO₃[3]
Molecular Weight 155.92 g/mol [3]
Appearance Solid
Purity ≥97%[3]
Storage Temperature 2-8°C, Sealed in dry conditions[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Boiling Point 357.3±52.0 °C (Predicted)[4]
Density 1.42±0.1 g/cm³ (Predicted)[4]
pKa 8.67±0.31 (Predicted)[4]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: Hazard Identification for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation
Acute Toxicity (Oral, Category 4)GHS07WarningH302: Harmful if swallowed

Source:[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following PPE is required when handling this compound:

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard or a face shield.Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.Protects skin from accidental spills.
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA approved respirator if engineering controls are insufficient.Prevents inhalation of the powdered compound, which can cause respiratory irritation.[7]
Engineering Controls

Engineering controls should be the primary means of exposure reduction.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[6][9]

Handling Procedures
  • Avoid all personal contact, including inhalation.[8]

  • Avoid formation of dust and aerosols.[8][10]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Keep containers tightly sealed when not in use.

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep container tightly closed.

  • Recommended storage temperature is 2-8°C.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures immediately.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (see Table 3). Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust.[8][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[6]

Fire and Explosion Hazards

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[6]

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols and Logical Relationships

The following diagrams illustrate the logical workflow for safe handling and emergency response.

Safety_and_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Assess Hazards (Review SDS) B Select & Don Appropriate PPE A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash) B->C D Weigh/Transfer Compound in a Fume Hood C->D E Perform Experiment D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Doff PPE & Wash Hands H->I

Figure 1: A logical workflow for the safe handling of this compound.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Occurs (Spill or Exposure) Spill1 Evacuate Area Start->Spill1 Spill Exp1 Remove from Exposure Start->Exp1 Exposure Spill2 Don Appropriate PPE Spill1->Spill2 Spill3 Contain Spill Spill2->Spill3 Spill4 Clean Up Spill (Avoid Dust) Spill3->Spill4 Spill5 Dispose of Waste Spill4->Spill5 Exp2 Administer First Aid (Flush Skin/Eyes) Exp1->Exp2 Exp3 Remove Contaminated Clothing Exp2->Exp3 Exp4 Seek Medical Attention Exp3->Exp4

Figure 2: A workflow diagram for emergency response to a spill or exposure incident.

References

2-Fluoro-4-hydroxyphenylboronic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-Fluoro-4-hydroxyphenylboronic acid is essential for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound (CAS: 1376989-43-3).[1][2] It is important to note that while extensive experimental data for this specific molecule is not widely published, the data presented here is based on predictions and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides multiple avenues for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Experimental data for this compound was not available in the search results. The following are expected chemical shift ranges based on the analysis of similar fluorinated and hydroxylated phenylboronic acids.

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic CH6.5 - 7.5Aromatic C-B120 - 130
Ar-OH9.0 - 10.0Aromatic C-F155 - 165 (d, ¹JCF ≈ 240-250 Hz)
B(OH)₂4.5 - 5.5Aromatic C-OH150 - 160
Aromatic CH110 - 135

Table 2: Expected ¹⁹F and ¹¹B NMR Data Note: The following are expected chemical shift ranges and characteristics.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹⁹F-110 to -130Singlet or complex multiplet due to coupling with aromatic protons.
¹¹B+28 to +32Broad singlet, characteristic of a trigonal planar boronic acid.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in this compound.

Table 3: Characteristic IR Absorption Bands Note: Specific experimental IR spectrum for this compound was not found. The table lists expected absorption frequencies for its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching (phenol and boronic acid)3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1500 - 1600
B-OStretching1300 - 1400
C-FStretching1150 - 1250
B-OHBending650 - 750
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted m/z Values for Common Adducts Note: The following are predicted mass-to-charge ratios for this compound (Molecular Weight: 155.92 g/mol ).[2][3]

Adduct Predicted m/z
[M+H]⁺157.04668
[M+Na]⁺179.02862
[M-H]⁻155.03212
[M+NH₄]⁺174.07322
[M+K]⁺195.00256

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the tendency of boronic acids to form oligomers, which can lead to broad and poorly resolved spectra, solvents like methanol-d₄ are often preferred.[4] Other options include DMSO-d₆ or acetone-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR , acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • For ¹⁹F NMR , a standard one-pulse experiment is typically sufficient. Proton decoupling can be used to simplify the spectrum.[5][6]

    • For ¹¹B NMR , a one-pulse experiment is also used. The spectrum should be referenced to BF₃·OEt₂.[7][8]

IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [9][10]

    • Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent like methylene chloride or acetone.[9][11]

    • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[12]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

    • Ensure the film is not too thick to avoid total absorption of the IR beam.[9]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Use an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for organoboron compounds.[14] Both positive and negative ion modes should be tested to determine which gives a better signal.

    • Acquire a full scan mass spectrum to determine the molecular ion peak and any adducts.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_result Final Characterization Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->Acq_MS Ana_NMR Chemical Shifts Coupling Constants Acq_NMR->Ana_NMR Ana_IR Functional Group Identification Acq_IR->Ana_IR Ana_MS Molecular Weight Fragmentation Pattern Acq_MS->Ana_MS Structure Structural Elucidation Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Availability and Synthetic Utility of 2-Fluoro-4-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxyphenylboronic acid (CAS No. 1376989-43-3) is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its unique substitution pattern, featuring a fluorine atom ortho to the boronic acid group and a hydroxyl group para to it, offers chemists a versatile tool for introducing this moiety into complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl group provides a handle for further functionalization. This guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, highlighting typical purities, available quantities, and catalog numbers for easy reference. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable Quantities
AChemBlockN2463297%Custom
Ambeedambh2d6f4da397%250mg, 1g
AbacipharmTechCB07132>95%Custom
LookChem1376989-43-3Varies by supplierVaries by supplier

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds via a Grignard reaction with a protected bromophenol derivative, followed by reaction with a borate ester and subsequent deprotection. A representative procedure starting from the commercially available 2-fluoro-4-bromoanisole is detailed below.

Step 1: Synthesis of 2-Fluoro-4-bromoanisole

While 2-fluoro-4-bromoanisole is commercially available, a representative synthesis involves the bromination of 2-fluoroanisole.[4]

  • Reactants: 2-fluoroanisole, Bromine, Chloroform, 5% aqueous Sodium Hydroxide solution.

  • Procedure:

    • Dissolve 2-fluoroanisole in chloroform.

    • Add bromine dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for several hours.

    • Cool the mixture to room temperature and wash with a 5% aqueous solution of sodium hydroxide, followed by several washes with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by distillation to yield 2-fluoro-4-bromoanisole.[4]

Step 2: Formation of the Grignard Reagent and Borylation

  • Reactants: 2-fluoro-4-bromoanisole, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Triisopropyl borate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a solution of 2-fluoro-4-bromoanisole in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining 2-fluoro-4-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.

Step 3: Hydrolysis and Demethylation

  • Reactants: Reaction mixture from Step 2, Hydrochloric acid (2M), Boron tribromide (BBr3) or another suitable demethylating agent, Dichloromethane (DCM).

  • Procedure:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxyphenylboronic acid.

    • For demethylation, dissolve the crude product in anhydrous dichloromethane and cool to -78 °C.

    • Add a solution of boron tribromide in dichloromethane dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

G 2-Fluoro-4-bromoanisole 2-Fluoro-4-bromoanisole Boronic_Ester 2-Fluoro-4-methoxyphenylboronic acid pinacol ester 2-Fluoro-4-bromoanisole->Boronic_Ester Grignard Formation & Borylation Mg_THF 1. Mg, THF 2. B(OiPr)3 Final_Product This compound Boronic_Ester->Final_Product Demethylation Demethylation BBr3, DCM

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds.[5] The following is a representative protocol for the coupling of this compound with an aryl halide.

  • Reactants: this compound, an aryl bromide (e.g., 4-bromobenzonitrile), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system to the reaction vessel.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir Solvent->Reaction Workup Workup: - Quench - Extract - Dry Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R1-Pd(II)-R2 Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0) Product R1-R2 Reductive_Elimination->Product Aryl_Halide R1-X Aryl_Halide->Oxidative_Addition Boronic_Acid R2-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

References

The Impact of Ortho-Fluorination on the Reactivity of 4-Hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of fluorine substitution on the reactivity of 2-Fluoro-4-hydroxyphenylboronic acid, particularly in comparison to its non-fluorinated analog, 4-hydroxyphenylboronic acid. The strategic placement of a fluorine atom at the ortho position significantly modulates the electronic properties and, consequently, the chemical behavior of the boronic acid in key synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the underlying principles, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the structure-activity relationships.

The Influence of Fluorine on Acidity (pKa)

The acidity of a boronic acid, quantified by its pKa value, is a critical determinant of its reactivity. The boronic acid exists in equilibrium with its more nucleophilic boronate form, and a lower pKa facilitates the formation of the boronate species under basic conditions, which is often crucial for efficient transmetalation in cross-coupling reactions.

The introduction of an electron-withdrawing fluorine atom onto the phenyl ring generally increases the Lewis acidity of the boronic acid, thereby lowering its pKa. This effect is most pronounced when the fluorine is at the ortho position due to the strong inductive effect.

Table 1: Comparison of pKa Values for Phenylboronic Acid Derivatives

CompoundSubstituentspKaMethod
This compound 2-F, 4-OH~8.67 ± 0.31Predicted
4-Hydroxyphenylboronic acid 4-OHNot available-
Phenylboronic acid None~8.8Experimental
4-Methoxyphenylboronic acid 4-OCH₃9.25Experimental

Boronic Acid-Boronate Equilibrium

The reactivity of boronic acids in many reactions, including the Suzuki-Miyaura coupling, is intrinsically linked to the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species, which is formed in the presence of a base. The boronate is generally considered to be the more active nucleophile in the transmetalation step. The position of this equilibrium is influenced by the pKa of the boronic acid and the pH of the reaction medium.

Boronic Acid-Boronate Equilibrium

The ortho-fluoro substituent in this compound, by increasing the Lewis acidity of the boron center, shifts this equilibrium towards the formation of the boronate at a lower pH compared to its non-fluorinated counterpart. This can have a significant impact on the rate of the Suzuki-Miyaura coupling reaction.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the boronic acid in this reaction is a key factor in determining the overall efficiency of the process.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is where the electronic nature of the boronic acid plays a crucial role.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'-B(OH)₂ + Base pKa_Determination_Workflow A Prepare Boronic Acid Solution D Titrate with Base A->D B Prepare Standardized Acid/Base B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

References

The Pivotal Role of 2-Fluoro-4-hydroxyphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of novel therapeutic agents. Among the versatile building blocks available to medicinal chemists, 2-Fluoro-4-hydroxyphenylboronic acid has emerged as a valuable reagent, offering a unique combination of functionalities that are increasingly exploited in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of kinase inhibitors and other therapeutic candidates, supported by quantitative data, experimental protocols, and pathway visualizations.

The presence of a fluorine atom on the phenyl ring can significantly influence a molecule's properties, including its metabolic stability and binding affinity to target proteins. The hydroxyl group provides a key point for hydrogen bonding interactions within a biological target, while the boronic acid moiety is a versatile functional group, most notably for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The 2-fluoro-4-hydroxyphenyl motif is a common feature in a number of potent and selective kinase inhibitors.

Synthesis of Pyrazolopyrimidine Kinase Inhibitors

One notable application of a derivative of this compound is in the synthesis of pyrazolopyrimidine compounds that act as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. While the direct use of this compound is not explicitly detailed in all public literature for a marketed drug, the synthesis of closely related analogs provides a clear blueprint for its application. For instance, the synthesis of (2-fluoro-4-phenoxyphenyl)boronic acid, a key intermediate for a series of kinase inhibitors, starts from 4-bromo-3-fluorophenol, a compound structurally related to our topic molecule. This highlights the utility of the core 2-fluoro-4-hydroxyphenyl scaffold in generating potent kinase inhibitors.

Logical Workflow for the Application of this compound in Kinase Inhibitor Synthesis

G A This compound B Suzuki-Miyaura Coupling (with a suitable heterocyclic halide) A->B C Biaryl Intermediate B->C D Further Synthetic Modifications C->D E Final Kinase Inhibitor Candidate D->E F Biological Evaluation (Kinase Assays, Cell-based Assays) E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Heterocyclic Halide - Base B Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Add Catalyst (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C, 2-12 h) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (containing 2-fluoro-4-hydroxyphenyl motif) Inhibitor->BTK

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-fluoro-4-hydroxyphenylboronic acid in the synthesis of biaryl compounds, a crucial structural motif in medicinal chemistry and materials science. This document details the synthetic protocols, reaction parameters, and the significance of the resulting fluorinated biaryl structures in drug discovery.

Introduction to this compound in Biaryl Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of a fluorine atom at the ortho position and a hydroxyl group at the para position of the phenyl ring imparts unique electronic properties and potential for further functionalization, making it an attractive building block for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor like 3-fluoro-4-bromophenol. A general synthetic approach involves the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, and finally deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Hydroxyl Group

A solution of 3-fluoro-4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane is treated with a protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) in the presence of a base like imidazole (1.2 equivalents). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected intermediate is then isolated and purified.

Step 2: Borylation

The protected 3-fluoro-4-bromophenol (1 equivalent) is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to facilitate the lithium-halogen exchange. After stirring for a specified time, a trialkyl borate, such as triisopropyl borate (1.2 equivalents), is added, and the reaction is allowed to warm to room temperature overnight.

Step 3: Deprotection and Isolation

The reaction mixture is quenched with an aqueous acid solution (e.g., 1 M HCl) and stirred to hydrolyze the borate ester and cleave the silyl protecting group. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with various aryl halides provides access to a diverse range of 2-fluoro-4-hydroxybiaryl derivatives. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.2 equivalents) and an aryl halide (1 equivalent) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2 equivalents). The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude biaryl product is purified by column chromatography.

Key Reaction Parameters and Optimization

The yield and efficiency of the Suzuki-Miyaura coupling can be influenced by several factors:

  • Catalyst: A variety of palladium catalysts can be employed, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladium acetate with various phosphine ligands. The choice of catalyst and ligand can significantly impact the reaction rate and yield, especially with challenging substrates.

  • Base: The base is crucial for the activation of the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can affect the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and water is often used. The solvent system influences the solubility of the reactants and the efficiency of the catalytic cycle.

  • Temperature: The reaction temperature is typically elevated to facilitate the catalytic cycle, with optimal temperatures often ranging from 80 to 110 °C.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100892
33-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801678
41-Chloro-3,5-difluorobenzeneXPhos Pd G3 (1)K₃PO₄t-BuOH/H₂O1102465

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation [Ar'-B(OH)3]⁻ PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar'-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical laboratory workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Biaryl Product characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery

Biaryl scaffolds containing a 2-fluoro-4-hydroxyphenyl moiety are of significant interest in drug discovery due to their potential to interact with various biological targets. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidative metabolism. The hydroxyl group provides a handle for hydrogen bonding and can be further functionalized to modulate solubility and other physicochemical properties.

Example: Inhibition of Kinase Signaling Pathways

Certain biaryl compounds have been shown to act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. For instance, a biaryl molecule can bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition by a biaryl compound.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 2-Fluoro-4-hydroxyphenyl Biaryl Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway by a biaryl compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The resulting structures hold significant potential in the development of new therapeutic agents. This guide has provided an in-depth overview of the synthesis of the boronic acid, detailed protocols for its application in biaryl synthesis, and highlighted its relevance in drug discovery. The provided data and visualizations serve as a practical resource for researchers in the field.

The Role of 2-Fluoro-4-hydroxyphenylboronic Acid in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-4-hydroxyphenylboronic acid in the synthesis of advanced materials, particularly for organic electronics.

In the rapidly evolving field of materials science, the strategic design and synthesis of novel organic molecules are paramount to achieving enhanced functionalities. This compound has emerged as a critical building block, particularly in the development of high-performance conjugated polymers for applications such as organic light-emitting diodes (OLEDs). Its unique structural features—a fluorine substituent and a hydroxyl group on a phenylboronic acid—offer a powerful combination for fine-tuning the electronic and physical properties of materials.

Core Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction enables the formation of carbon-carbon bonds, which is fundamental to the synthesis of conjugated polymers. These polymers form the active layers in a variety of organic electronic devices.

The incorporation of the 2-fluoro-4-hydroxyphenyl moiety into a polymer backbone can significantly influence the material's properties:

  • Enhanced Electronic Properties: The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which is crucial for improving charge injection and transport in electronic devices.[1][2]

  • Improved Stability: Fluorination is a well-established strategy to enhance the thermal and metabolic stability of organic molecules.[2]

  • Increased Quantum Yields: The presence of fluorinated benzene moieties in polymers has been shown to lead to higher fluorescence quantum yields, a key factor for efficient light emission in OLEDs.[3]

  • Inter- and Intramolecular Interactions: The hydroxyl group can participate in hydrogen bonding, influencing the polymer's morphology and solubility.

Specifically, in the context of OLEDs, polymers derived from this compound are often designed to be blue-light emitters, a critical component for full-color displays and white lighting applications.[4]

Synthesis and Experimental Protocols

The synthesis of conjugated polymers using this compound typically involves a Suzuki-Miyaura coupling reaction with a dihaloaromatic comonomer. The reaction conditions are critical for achieving high molecular weight polymers with desirable properties.

A general experimental protocol for the Suzuki-Miyaura polymerization is as follows:

Reaction Setup: A thoroughly dried Schlenk flask is charged with this compound (1.0 equivalent), an aryl dihalide (e.g., a dibromofluorene derivative, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Ba(OH)₂). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

Solvent Addition: Anhydrous and degassed solvents, typically a mixture of toluene and water or THF and water, are added via syringe.

Polymerization: The reaction mixture is heated to a specific temperature (often between 80-120 °C) and stirred vigorously for a defined period (typically 24-72 hours) under an inert atmosphere.

Work-up and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then collected by filtration and purified by Soxhlet extraction or column chromatography to remove catalyst residues and low molecular weight oligomers.

The choice of catalyst, ligand, base, and solvent system significantly impacts the polymerization and the properties of the resulting polymer. Below is a table summarizing typical conditions explored for Suzuki-Miyaura cross-coupling reactions involving similar phenylboronic acids.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF67Varies
2Pd(PPh₃)₄ (2)-Ba(OH)₂ (3)DME/H₂O80High
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (4)Toluene/H₂O100>90

This table is a composite based on typical conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.

Logical Workflow for Polymer Synthesis

The synthesis of a functional organic electronic material using this compound follows a logical progression from monomer selection to device fabrication.

Caption: Workflow for conjugated polymer synthesis and device fabrication.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Future Outlook

The strategic use of this compound and its derivatives continues to be a promising avenue for the development of next-generation organic electronic materials. Further research focusing on the synthesis of novel copolymers with precisely controlled properties will undoubtedly lead to significant advancements in the efficiency and stability of OLEDs and other organic electronic devices. The ability to fine-tune the optoelectronic characteristics through targeted monomer design underscores the importance of this versatile building block in the future of materials science.

References

The Strategic Application of 2-Fluoro-4-hydroxyphenylboronic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern drug development, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds. This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. This technical guide provides an in-depth exploration of 2-Fluoro-4-hydroxyphenylboronic acid as a high-value fragment in FBDD. We will delve into its chemical properties, its application in the synthesis of targeted libraries, and a detailed, illustrative workflow for its use in a hypothetical FBDD campaign against a critical antibacterial target, AmpC β-lactamase. This guide will provide researchers with the necessary theoretical and practical frameworks to leverage this versatile fragment in their own drug discovery endeavors.

Introduction to Fragment-Based Drug Discovery

FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target.[1] These initial hits serve as starting points for the development of more potent and selective lead compounds through a process of fragment evolution, linking, or merging. Key advantages of FBDD include a more thorough sampling of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[1][2]

Boronic acids and their derivatives are a particularly valuable class of fragments. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, providing a strong anchor for binding.[3] This unique reactivity, combined with their ability to participate in hydrogen bonding interactions, makes them attractive starting points for inhibitor design.

Physicochemical Properties of this compound

This compound is a commercially available fragment that possesses several desirable features for FBDD. The fluorine atom can enhance binding affinity and improve metabolic stability, while the hydroxyl group provides a key hydrogen bonding donor and acceptor. The boronic acid functional group serves as a reactive handle for both reversible covalent interactions and synthetic elaboration.

PropertyValueReference
CAS Number 1376989-43-3[4]
Molecular Formula C₆H₆BFO₃[4]
Molecular Weight 155.92 g/mol [4]
Predicted pKa 8.67 ± 0.31
Predicted LogP -0.78890
Storage Temperature 2-8°C
Solubility DMSO (Slightly), Methanol (Slightly)

Application in Targeted Library Synthesis: Metabotropic Glutamate Receptor 2 (mGlu2) Negative Allosteric Modulators (NAMs)

While not a direct FBDD screening hit, this compound has been successfully employed as a key building block in the synthesis of a focused library of negative allosteric modulators for the metabotropic glutamate receptor 2 (mGlu2).[5][6] This highlights its utility in generating novel chemical entities with therapeutic potential.

In this context, the fragment was incorporated into a larger scaffold via a Suzuki cross-coupling reaction to explore the structure-activity relationship (SAR) of novel mGlu2 NAMs.[5][6] This demonstrates the synthetic tractability of this compound and its value in lead optimization campaigns.

G cluster_synthesis Synthesis of mGlu2 NAMs cluster_testing Pharmacological Evaluation start This compound suzuki Suzuki Cross-Coupling start->suzuki scaffold Quinoline Scaffold Precursor scaffold->suzuki product mGlu2 NAM Library suzuki->product assay GIRK Dose-Response Assays product->assay sar Structure-Activity Relationship (SAR) assay->sar

Caption: Synthetic workflow for mGlu2 NAMs.

Hypothetical FBDD Case Study: Targeting AmpC β-Lactamase

To provide a practical guide for researchers, we present a hypothetical FBDD workflow using this compound to identify inhibitors of AmpC β-lactamase, a key enzyme responsible for antibiotic resistance in Gram-negative bacteria.[7][8] Boronic acids are known to be potent inhibitors of serine β-lactamases like AmpC.[2][8]

FBDD Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Library Fragment Library (including 2-Fluoro-4- hydroxyphenylboronic acid) Primary_Screen Primary Screen (e.g., 19F NMR) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Orthogonal_Screen Orthogonal Screen (e.g., SPR) Hit_ID->Orthogonal_Screen Affinity Affinity Determination (e.g., ITC) Orthogonal_Screen->Affinity Hit_Validation Validated Hit Affinity->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Biology SAR Structure-Guided SAR Exploration Structural_Biology->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical FBDD workflow.

Experimental Protocols

Objective: To identify fragments that bind to AmpC β-lactamase.

Methodology:

  • Protein Preparation: Express and purify recombinant E. coli AmpC β-lactamase to >95% purity. Prepare a stock solution of 50 µM AmpC in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, 10% D₂O).

  • Fragment Library Preparation: Prepare a cocktail of 5-10 fluorine-containing fragments, including this compound, at a concentration of 200 µM each in the same NMR buffer.

  • NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra of the fragment cocktail in the absence and presence of AmpC.

  • Data Analysis: Analyze changes in the ¹⁹F chemical shifts and line broadening of the fragment signals upon addition of the protein. Significant perturbations indicate a binding event.

Objective: To confirm the binding of this compound to AmpC and determine its binding kinetics.

Methodology:

  • Chip Preparation: Immobilize purified AmpC onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound (e.g., 1 µM to 1 mM) over the sensor surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Objective: To determine the thermodynamic parameters of the this compound-AmpC interaction.

Methodology:

  • Sample Preparation: Prepare a solution of 20 µM AmpC in the ITC cell and a 200 µM solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the FBDD campaign.

Table 1: Primary Screening and Hit Validation

Fragment¹⁹F NMR Chemical Shift Perturbation (ppm)SPR KD (µM)
This compound 0.15 150
Fragment A0.02>1000
Fragment B0.01>1000

Table 2: Thermodynamic Profile of this compound Binding to AmpC

ParameterValue
KD (µM) 145 ± 15
n (stoichiometry) 0.98 ± 0.05
ΔH (kcal/mol) -8.5 ± 0.5
-TΔS (kcal/mol) 2.1
Hit-to-Lead Optimization

Following validation, the next step is to obtain a high-resolution crystal structure of the this compound-AmpC complex. This structural information is crucial for guiding the structure-based design of more potent inhibitors. The fluorine and hydroxyl groups can be used as vectors for synthetic elaboration to explore interactions with adjacent pockets in the enzyme's active site.

Hit_to_Lead Validated_Hit Validated Hit (this compound) Crystallography X-ray Crystallography of Protein-Fragment Complex Validated_Hit->Crystallography Structure High-Resolution 3D Structure Crystallography->Structure SBDD Structure-Based Drug Design Structure->SBDD Synthesis Synthesis of Analogs SBDD->Synthesis SAR SAR by NMR/SPR/ITC Synthesis->SAR SAR->SBDD Lead_Compound Potent Lead Compound SAR->Lead_Compound

Caption: Hit-to-lead optimization workflow.

Conclusion

This compound represents a versatile and valuable fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the reactive nature of the boronic acid moiety, make it an excellent starting point for the discovery of novel inhibitors against a range of biological targets. This technical guide has provided a comprehensive overview of its properties and a detailed, illustrative workflow for its application in targeting AmpC β-lactamase. By integrating biophysical screening techniques with structure-based design, researchers can effectively leverage this and similar fragments to accelerate the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-4-hydroxyphenylboronic acid. This protocol is designed for the synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. The presence of both an ortho-fluoro group and a para-hydroxyl group on the boronic acid presents specific challenges, including potential protodeboronation and the need for carefully optimized reaction conditions to achieve high yields.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (e.g., an aryl bromide or aryl chloride). The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its aryl group to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

The ortho-fluoro substituent on the boronic acid can increase the rate of transmetalation, which can be beneficial.[1] However, fluorinated arylboronic acids, especially those with electron-withdrawing groups, can be susceptible to base-promoted protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction reduces the yield of the desired coupled product. Therefore, the choice of catalyst, base, and solvent is critical for a successful reaction.

Recommended Reaction Conditions

Based on protocols for structurally similar fluorinated and hydroxylated phenylboronic acids, the following conditions are recommended as a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.

A common challenge with fluorinated boronic acids is their instability under basic conditions, which can lead to decomposition.[1] For such sensitive substrates, specialized palladium precatalysts that rapidly form the active catalytic species can be advantageous, allowing the coupling to proceed quickly at lower temperatures.[1][2]

ParameterRecommended ConditionNotes
Aryl Halide Aryl bromide or Aryl chloride1.0 equivalent
Boronic Acid This compound1.2 - 1.5 equivalents
Palladium Catalyst Pd(dppf)Cl2 or Pd(PPh3)42-5 mol%
Base K2CO3, K3PO4, or Cs2CO32.0 - 3.0 equivalents
Solvent 1,4-Dioxane/Water (4:1 to 10:1), Toluene/Water, or DME/Water-
Temperature 80 - 100 °CLower temperatures (e.g., 40-60 °C) may be possible with highly active catalysts.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl2 (0.02 mmol) to the flask.

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2'-fluoro-4'-hydroxy-biphenyl derivative.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)₂, Base) pd2_boronate->pd0 Reductive Elimination product R-Ar' pd2_boronate->product

References

detailed experimental procedure for Suzuki reaction with 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and organic electronics. This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling reaction utilizing 2-Fluoro-4-hydroxyphenylboronic acid, a versatile building block for introducing a fluorinated phenolic moiety.

The presence of both a fluorine atom ortho to the boronic acid and a hydroxyl group para to it presents unique considerations for reaction optimization. The ortho-fluoro substituent can influence the electronic properties and reactivity of the boronic acid, while the acidic proton of the hydroxyl group necessitates careful selection of the base to avoid side reactions. This protocol outlines a robust procedure to achieve high yields in the coupling of this compound with a variety of aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][2][3][4] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5][6]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv or K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv), or generate the catalyst in situ by adding Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 equiv).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL). It is crucial to degas the solvent mixture by bubbling with an inert gas for 15-30 minutes prior to addition to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura reactions involving substituted phenylboronic acids, providing an expected range for yield and purity.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-Hydroxyphenylboronic acidPd(OAc)₂ (1) / dppf (3)K₂CO₃ (5)THF6720>95
21-Bromo-4-nitrobenzene2-Fluorophenylboronic acidPd(OH)₂ (cat.)K₃PO₄-65--
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (het.)--1103~95 (conversion)
4IodobenzeneMesitylboronic acidPd(PPh₃)₄Ba(OH)₂DME/H₂O80499

Data is compiled from analogous reactions and serves as a general guideline.[7][8][9][10] Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualization

Suzuki_Miyaura_Workflow reagents Aryl Halide + This compound setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) catalyst->setup reaction Heating (80-100 °C) & Stirring setup->reaction Degassed Solvent workup Aqueous Work-up (EtOAc/H₂O) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification Crude Product product Pure Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the realm of drug discovery and development, the synthesis of biaryl and heteroaryl structures is of paramount importance, and 2-Fluoro-4-hydroxyphenylboronic acid represents a valuable building block. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a handle for further functionalization.

However, the electronic properties of this compound, specifically the presence of the electron-withdrawing fluorine and electron-donating hydroxyl group, can present challenges in achieving high-yielding and clean coupling reactions. A common side reaction is protodeboronation, especially under basic conditions, which leads to the formation of 3-fluorophenol and reduces the overall yield of the desired biaryl product. The selection of an appropriate palladium catalyst and reaction conditions is therefore critical to mitigate these challenges and ensure a successful outcome.

This document provides a guide to the selection of palladium catalysts for the Suzuki-Miyaura coupling of this compound, offering a comparison of common catalyst systems and detailed experimental protocols.

Palladium Catalyst Performance Comparison

The choice of palladium catalyst, particularly the ligand, plays a crucial role in the outcome of the Suzuki-Miyaura coupling of this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, especially with challenging substrates. Below is a summary of commonly used palladium catalysts and their expected performance in the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
Pd(PPh₃)₄ Monodentate Phosphine3 - 580 - 10012 - 2460 - 75A traditional catalyst, may require longer reaction times and higher temperatures. Prone to decomposition at elevated temperatures.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine2 - 580 - 1008 - 1670 - 85A robust and versatile catalyst, often providing good yields.[1][2]
XPhos Pd G2/G3/G4 Buchwald Biarylphosphine1 - 3Room Temp - 801 - 4> 90Highly active pre-catalyst, often allows for lower catalyst loadings, shorter reaction times, and milder conditions.[3]
SPhos Pd G2/G3/G4 Buchwald Biarylphosphine1 - 3Room Temp - 801 - 4> 90Similar to XPhos-based catalysts, demonstrates high activity and broad applicability for challenging substrates.

Disclaimer: The expected yields are estimates based on literature for structurally similar fluorinated and hydroxylated phenylboronic acids and may vary depending on the specific reaction conditions and the nature of the coupling partner.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Protocol 1 utilizes a modern, highly active Buchwald pre-catalyst, while Protocol 2 employs a more traditional catalyst system.

Protocol 1: High-Efficiency Coupling using XPhos Pd G3

This protocol is recommended for achieving high yields under mild conditions with low catalyst loading.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 187 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and ethyl acetate (20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Traditional Coupling using Pd(dppf)Cl₂

This protocol utilizes a more conventional but still effective catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 187 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed DME (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OH)₂ (Base) PdII_R_Ar R-Pd(II)L₂-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Catalyst_Selection_Logic start Start: Suzuki Coupling of This compound goal Desired Outcome start->goal high_yield High Yield & Mild Conditions goal->high_yield Priority: Efficiency cost_effective Cost-Effective & Robust goal->cost_effective Priority: Scalability buchwald Select Buchwald Pre-catalyst (e.g., XPhos/SPhos Pd G3) high_yield->buchwald traditional Select Traditional Catalyst (e.g., Pd(dppf)Cl₂) cost_effective->traditional protocol1 Follow Protocol 1 buchwald->protocol1 protocol2 Follow Protocol 2 traditional->protocol2

References

Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Base Selection for Suzuki Coupling with 2-Fluoro-4-hydroxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for selecting an appropriate base for the Suzuki coupling of this compound with aryl halides. The presence of both an electron-withdrawing fluorine atom and a protic hydroxyl group on the boronic acid presents unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of base, to achieve high yields and minimize side reactions such as protodeboronation.

The fluorine substituent increases the Lewis acidity of the boron center, which can facilitate transmetalation, but it also renders the boronic acid more susceptible to cleavage by the base. The phenolic hydroxyl group can be deprotonated by the base, influencing the electronic properties of the boronic acid and potentially coordinating with the palladium catalyst. Therefore, the selection of a base with the appropriate strength and properties is critical for a successful coupling reaction.

Data Presentation: Comparison of Bases

The following table summarizes the expected performance of various bases in the Suzuki coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). The yields are representative and intended to guide the researcher in selecting a suitable starting point for their specific system. Actual yields may vary depending on the specific coupling partners, catalyst, ligand, solvent, and temperature used.

EntryBaseSolvent SystemCatalyst/LigandTemperature (°C)Time (h)Expected Yield (%)Notes
1K₃PO₄Dioxane/H₂O (4:1)Pd(dppf)Cl₂901285-95Often a good starting point for challenging couplings.
2Cs₂CO₃Toluene/H₂O (4:1)Pd₂(dba)₃ / SPhos100880-90Strong base, can be very effective but may promote side reactions.
3K₂CO₃DMF/H₂O (4:1)Pd(PPh₃)₄1001670-85A common and cost-effective choice, though may require longer reaction times.
4Na₂CO₃Ethanol/H₂O (3:1)Pd(OAc)₂ / PPh₃801865-80A milder carbonate base, potentially useful if stronger bases cause degradation.
5KFTHFPd(PPh₃)₄702450-70A weaker base that can be effective in preventing protodeboronation of sensitive boronic acids.
6Et₃NAcetonitrilePd(OAc)₂ / XPhos8024< 40Organic bases are generally less effective for this type of substrate.

Experimental Protocols

This section provides a detailed, general protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Degassed solvent (e.g., 4:1 Dioxane/Water, 10 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or microwave vial containing a magnetic stir bar, add the this compound, the aryl bromide, the palladium catalyst, and the chosen base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 This compound Ar-B(OH)3- Boronate Complex Ar-B(OH)2->Ar-B(OH)3- Activation Ar-B(OH)3-->Ar-Pd(II)(Ar')L2 Ar'-X Aryl Halide Ar'-X->Ar-Pd(II)(X)L2 Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Ar-Pd(II)(OH)L2 Base (e.g., K3PO4)->Ar-B(OH)3-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base C Establish Inert Atmosphere A->C B Add Degassed Solvent D Heat to Desired Temperature B->D C->B E Monitor by TLC/LC-MS/GC-MS D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J J I->J Final Product

Application Notes and Protocols for Solvent Systems in 2-Fluoro-4-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Fluoro-4-hydroxyphenylboronic acid in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. A critical aspect of these reactions is the choice of solvent, which can significantly impact reaction yield, rate, and selectivity. These notes offer guidance on solvent selection and provide detailed experimental procedures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide or triflate.[1] For this compound, this reaction enables the synthesis of various fluorinated biaryl compounds, which are of significant interest in medicinal chemistry.

Solvent System Considerations

The choice of solvent in Suzuki-Miyaura coupling is crucial and can influence the solubility of reactants, the efficacy of the base, and the stability and activity of the palladium catalyst.[2] A mixture of an organic solvent and an aqueous basic solution is commonly employed. The organic solvent solubilizes the organohalide and the boronic acid, while the aqueous phase contains the inorganic base required for the activation of the boronic acid.[3]

Commonly used solvent systems include:

  • Toluene/Water: A standard biphasic system suitable for a wide range of substrates.

  • Dioxane/Water: Often used for more challenging couplings and can lead to higher yields.[4]

  • Tetrahydrofuran (THF)/Water: A good general-purpose solvent system.[5]

  • Ethanol/Water or Acetonitrile/Water: Greener solvent options that can be effective for certain substrates.[6][7]

The selection of the solvent can be influenced by the reactivity of the coupling partners. For instance, polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity of the reaction, especially with substrates bearing multiple reactive sites.[8]

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

While specific comparative data for this compound is limited in the readily available literature, the following table summarizes typical results for the Suzuki-Miyaura coupling of analogous hydroxyphenyl and fluorophenylboronic acids with aryl bromides, illustrating the impact of different solvent systems.

Aryl BromideBoronic AcidCatalyst / LigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
4-Bromoanisole4-Hydroxyphenylboronic acidPd(OAc)₂ / dppfK₂CO₃THF / H₂O6720>95[5]
2-BromonaphthalenePhenylboronic acidPd/CK₃PO₄THF / H₂OReflux4>98[2]
Aryl Bromide2-PyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane1101274-82[1]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF / H₂O (95:5)110298[9]
Chloroaryl triflateo-Tolylboronic acidPd/PᵗBu₃K₃PO₄THF601878 (at C-Cl)[8]
Chloroaryl triflateo-Tolylboronic acidPd/PᵗBu₃K₃PO₄MeCN601885 (at C-OTf)[8]

Note: The data presented above is for analogous boronic acids and should be used as a guideline. Optimization of the solvent system is recommended for reactions with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a phosphine ligand, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Degassed Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or THF/Water 4:1)

Procedure:

  • To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation activates Solvent_Selection_Workflow start Start: Select Cross-Coupling Reaction (Suzuki-Miyaura or Chan-Lam) substrate_analysis Analyze Substrate Properties: - Solubility of Boronic Acid - Solubility of Coupling Partner - Reactivity of Substrates start->substrate_analysis literature_review Consult Literature for Analogous Systems substrate_analysis->literature_review initial_screening Initial Solvent Screening: - Common Biphasic Systems (Suzuki) - Polar Protic/Aprotic Solvents (Chan-Lam) low_yield Low Yield or No Reaction initial_screening->low_yield Poor Result high_yield High Yield initial_screening->high_yield Good Result literature_review->initial_screening optimization Optimize Reaction Conditions: - Solvent Ratio - Temperature - Base/Ligand low_yield->optimization optimization->initial_screening Re-screen optimization->high_yield end End: Optimized Protocol high_yield->end

References

reaction conditions for coupling aryl halides with 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential transformation in modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction, facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is a cornerstone in drug discovery and development due to its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[3]

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 2-Fluoro-4-hydroxyphenylboronic acid. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development.

General Reaction Scheme

The reaction involves the coupling of an aryl halide (Ar¹-X) with an organoboron species, in this case, this compound, catalyzed by a palladium(0) complex in the presence of a base.

Ar¹-X + (HO)₂B-Ar² → Ar¹-Ar² (where Ar¹ = Aryl group, X = I, Br, Cl, OTf and Ar² = 2-Fluoro-4-hydroxyphenyl)

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand : The catalytic cycle is driven by a palladium complex.[1] While phosphine-based palladium catalysts like Pd(PPh₃)₄ are common, highly active catalysts can be generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[3][4] The choice of ligand, often an electron-rich, bulky phosphine (e.g., SPhos, XPhos, RuPhos), is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[2]

  • Base : A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[1][3] The choice of base can significantly impact reaction yield and must be compatible with the functional groups present on the substrates.

  • Solvent : A variety of organic solvents can be employed, such as dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).[1] Often, the addition of water is necessary to dissolve the base and facilitate the reaction.[1][6]

  • Aryl Halide : The reactivity of the aryl halide coupling partner follows the general trend of I > Br > OTf >> Cl.[1] More reactive catalysts and specific ligands are often required for the efficient coupling of less reactive aryl chlorides.[4]

  • Temperature : Reactions are typically conducted at elevated temperatures (e.g., 80-110 °C). Microwave irradiation has emerged as a highly effective method for accelerating reaction times, often reducing them from hours to minutes.[7][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar¹-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar¹-Pd(II)L₂-Ar² transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product arx Ar¹-X arx->oxidative_addition ar2b Ar²-B(OR)₂ ar2b->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions with substrates similar to this compound. These serve as excellent starting points for reaction optimization.

Aryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromide4-Hydroxyphenylboronic acid (1.5)Pd(OAc)₂ (10)dppf (30)K₂CO₃ (5.0)THF / H₂O6720>95[9]
4-BromoanisolePhenylboronic acid (1.05)Pd EnCat (10)-Bu₄NOAc (3.0)MeCN140 (MW)0.25>98
Aryl BromidePhenylboronic acid (1.1)Pd-NHC-MIL-101(Cr) (0.6)-K₂CO₃ (1.5)H₂O85-90-98
Aryl ChloridePhenylboronic acid (1.5)Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)K₃PO₄ (3.0)Dioxane802476-98[4]
4-ChlorobenzonitrileBenzofuran-2-yltrifluoroborate (1.04)Pd(OAc)₂ (3.0)RuPhos (6.0)K₃PO₄ (3.0)n-Butanol1001892[2]

Detailed Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol is adapted from procedures for coupling aryl bromides with substituted phenylboronic acids.[9]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser

  • Stir bar, heating mantle, inert gas supply (N₂ or Ar)

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (2 mol%), dppf (6 mol%), and K₂CO₃ (3.0 mmol).

  • Seal the vessel with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Place the vessel in a preheated oil bath or heating mantle set to 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave heating to significantly reduce reaction times.[8]

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

  • Acetonitrile (MeCN) (4 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (3.0 equiv).

  • Add acetonitrile (4 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Vessel start->reagents inert Purge with Inert Gas (N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete dry Dry Organic Layer & Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxyphenylboronic acid is a valuable synthetic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a key interaction point with the target protein or a handle for further chemical modification.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the crucial carbon-carbon bond between the 2-fluoro-4-hydroxyphenyl moiety and a heterocyclic core, a common scaffold in many kinase inhibitors.[2]

Featured Application: Synthesis of Pyrazolopyrimidine-Based BTK Inhibitors

This section details the synthesis of pyrazolopyrimidine-based Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs effective in treating B-cell malignancies.[3][4][5] The synthesis involves the coupling of a 2-fluoro-4-hydroxyphenyl group to a pyrazolopyrimidine core.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[6] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[6] This initiates a signaling cascade leading to the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[7] Dysregulation of the BTK signaling pathway is implicated in various B-cell cancers and autoimmune diseases.[6][7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK Activation PIP3 PIP3 PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Signaling DAG_IP3->PKC_Ca NFkB NF-κB Activation PKC_Ca->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Pyrazolopyrimidine derivative) Inhibitor->BTK Inhibition

BTK Signaling Pathway and Inhibition

Quantitative Data

The following table summarizes the inhibitory activity of representative pyrazolopyrimidine-based BTK inhibitors. While specific data for compounds directly synthesized with this compound from publicly available literature is limited, the presented data for analogous compounds illustrates the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 12a BTK27Enzymatic[5]
Compound 13l BTK<1000Enzymatic[8]
Compound 16b BTK139Enzymatic[9]
Btk-IN-23 BTK3Enzymatic[6]
GDC-0834 BTK5.9Biochemical[6]
CGI-1746 BTK1.9Enzymatic[6]

Experimental Protocols

General Synthetic Workflow

The synthesis of the target kinase inhibitor typically involves a key Suzuki-Miyaura cross-coupling step between a heterocyclic core (e.g., a substituted pyrazolopyrimidine) and a derivative of this compound.

Synthetic_Workflow Start Starting Materials (e.g., 4-bromo-3-fluorophenol, pyrazolopyrimidine core) Protection Protection of Hydroxyl Group (e.g., Phenoxy ether formation) Start->Protection Boronic_Acid_Synth Synthesis of (2-fluoro-4-phenoxyphenyl)boronic acid Protection->Boronic_Acid_Synth Coupling Suzuki-Miyaura Coupling Boronic_Acid_Synth->Coupling Deprotection Deprotection of Hydroxyl Group Coupling->Deprotection Final_Product Final Kinase Inhibitor Deprotection->Final_Product Purification Purification & Characterization Final_Product->Purification

General Synthetic Workflow for BTK Inhibitors
Protocol 1: Synthesis of (2-fluoro-4-phenoxyphenyl)boronic acid (A Protected Precursor)

This protocol is adapted from patent WO2014039899A1 and describes the synthesis of a phenoxy-protected version of the desired boronic acid.[3][4]

Materials:

  • 4-bromo-3-fluorophenol

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine

  • 4Å Molecular sieves

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

Procedure:

Step 1: Synthesis of 4-bromo-2-fluoro-1-phenoxybenzene

  • To a solution of 4-bromo-3-fluorophenol (1.0 eq) in dichloromethane, add phenylboronic acid (1.1 eq), Cu(OAc)₂ (0.2 eq), triethylamine (2.0 eq), and 4Å molecular sieves.

  • Stir the mixture at room temperature under an inert atmosphere for 16-24 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 4-bromo-2-fluoro-1-phenoxybenzene.

Step 2: Synthesis of 2-(2-fluoro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • In a reaction vessel, combine 4-bromo-2-fluoro-1-phenoxybenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture to 80-90 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired boronate ester. This can often be hydrolyzed to the boronic acid in the next step.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of the synthesized boronic acid (or its ester) with a heterocyclic halide.

Materials:

  • Heterocyclic halide (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) (1.0 eq)

  • (2-fluoro-4-phenoxyphenyl)boronic acid or its pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the heterocyclic halide, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on unprotected phenols: Some Suzuki-Miyaura coupling reactions can be performed with unprotected phenols, though this may require careful optimization of reaction conditions to avoid side reactions.[10]

Protocol 3: Deprotection of the Phenolic Ether

If a protected form of the boronic acid was used, a final deprotection step is necessary. Cleavage of the phenoxy ether can be challenging, and other protecting groups like methoxymethyl (MOM) or benzyl ethers are more common and easier to cleave. For example, a methoxy group can be cleaved using boron tribromide (BBr₃).

General Procedure for Methoxy Ether Cleavage:

  • Dissolve the protected inhibitor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of BBr₃ (1.0 M in DCM, 2-3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction by carefully adding methanol, followed by saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final product by chromatography or recrystallization.

Protocol 4: In Vitro BTK Kinase Assay (ADP-Glo™ Assay)

This protocol provides a method to determine the in vitro potency (IC50) of the synthesized inhibitors against BTK.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme and the inhibitor dilution (or vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.

  • Initiate Kinase Reaction: Add a solution of ATP and the BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Add_Enzyme_Inhibitor Add BTK Enzyme and Inhibitor to Plate Prepare_Inhibitor->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate Add_Enzyme_Inhibitor->Pre_Incubate Initiate_Reaction Add ATP and Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Detect_ADP Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an In Vitro BTK Kinase Assay

Conclusion

This compound is a key reagent for the synthesis of a variety of kinase inhibitors, particularly those targeting BTK. The Suzuki-Miyaura coupling provides an efficient method for incorporating this moiety into heterocyclic scaffolds. The protocols and data provided herein serve as a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors.

References

Application Notes and Protocols: 2-Fluoro-4-hydroxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-4-hydroxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The protocols detailed below focus on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce a fluorinated hydroxyphenyl moiety into complex molecules. This structural motif is of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. The hydroxyl group provides a convenient handle for further functionalization. Boronic acids are favored in the pharmaceutical industry for their stability, low toxicity, and broad functional group tolerance under mild reaction conditions.[1]

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to form biaryl and heterobiaryl structures. These structures are prevalent in a wide range of biologically active compounds.[2]

Key Applications

The most prominent application of this compound is the synthesis of substituted biphenyls, which are precursors to numerous active pharmaceutical ingredients (APIs). The Suzuki-Miyaura reaction is a highly efficient method for this transformation.

General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the synthesis of a 2-fluoro-4-hydroxy-biphenyl derivative. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_hydroxide Ar-Pd(II)L2-OH pd2_halide->pd2_hydroxide Ligand Exchange (Base, e.g., OH-) pd2_aryl Ar-Pd(II)L2-Ar' pd2_hydroxide->pd2_aryl Transmetalation (Ar'-B(OH)2) pd2_aryl->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, providing an expected range for reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.5~78%[3]
24-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0)KF (3.0)Dioxane801274%[4]
34-BromoacetophenonePhenylboronic acidPd-complex (0.25)KOHH₂O1000.5>95%[5]
45-Bromoindole2-Nitrophenylboronic acidPd/SPhos (5)K₂CO₃ (3)H₂O/Acetonitrile1000.2592%[6]

Application Example: Synthesis of a Key Intermediate for a MEK Inhibitor Analog

This compound can be utilized in the synthesis of analogs of Trametinib, a MEK inhibitor used in cancer therapy. The following is a representative protocol for the synthesis of a key biphenyl intermediate.

Protocol 2: Synthesis of 2'-Fluoro-5'-hydroxy-[1,1'-biphenyl]-3-carboxamide

Materials:

  • 3-Bromobenzamide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a microwave vial, combine 3-bromobenzamide, this compound, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then purified by preparative HPLC to yield the desired product.

Expected Outcome:

The reaction is expected to produce the target biphenyl carboxamide in good to excellent yield, based on similar reported Suzuki-Miyaura couplings.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure an inert atmosphere; use a fresh catalyst or a pre-catalyst.
Poor solubility of reagentsTry a different solvent system (e.g., Toluene/EtOH/H₂O, DMF).
Sterically hindered substratesUse a bulkier phosphine ligand (e.g., SPhos, XPhos).[7]
Homocoupling of Boronic Acid Reaction conditions too harshLower the reaction temperature; use a milder base (e.g., KF).
Protodeboronation Presence of water and/or acidic protonsUse anhydrous conditions and a non-aqueous base (e.g., CsF).

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and reliable method for the construction of complex biaryl structures. The protocols and data presented herein serve as a guide for researchers in the development of novel therapeutic agents.

References

Protocols for Monitoring Reactions of 2-Fluoro-4-hydroxyphenylboronic acid by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-hydroxyphenylboronic acid is a pivotal building block in medicinal chemistry, valued for its role in constructing complex molecular architectures via carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3] The strategic incorporation of fluorine and a hydroxyl group can significantly enhance the pharmacokinetic properties of drug candidates.[1][4][5] Effective synthesis of these high-value compounds necessitates robust, real-time monitoring of the reaction progress to optimize yield, minimize impurities, and ensure reproducibility.[6][7] This guide provides a comprehensive framework, detailing protocols for two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis. The protocols are designed to be self-validating, explaining the causality behind each experimental choice to ensure scientific integrity and successful implementation.

Introduction: The Analytical Imperative in Boronic Acid Chemistry

The utility of this compound (Molecular Formula: C₆H₆BFO₃, Molecular Weight: 155.92 g/mol ) stems from its unique electronic and structural properties.[8][9] However, boronic acids present specific analytical challenges. They are polar molecules and can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially under dehydrating conditions, which can complicate analysis.[10][11] Therefore, a well-designed monitoring strategy is not merely procedural but fundamental to successful synthesis.

This document outlines two orthogonal analytical approaches:

  • Thin-Layer Chromatography (TLC): A simple, cost-effective technique ideal for rapid, qualitative checks at the bench. It provides an immediate visual representation of the consumption of starting materials and the formation of products.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method that provides quantitative data on all reaction components. It is the gold standard for detailed kinetic analysis, impurity profiling, and unequivocal identification of products.[6][11]

By using these methods in concert, researchers can achieve a holistic understanding of the reaction dynamics, leading to more efficient process development and higher quality outcomes.

Protocol I: Rapid Reaction Tracking with Thin-Layer Chromatography (TLC)

TLC separates analytes based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase.[14][15] Polar compounds interact more strongly with the silica and thus travel shorter distances up the plate.

The Rationale Behind the TLC Protocol
  • Stationary Phase Selection: Standard silica gel 60 F₂₅₄ plates are the logical choice. The polar nature of the silica surface provides effective retention for the polar boronic acid, its coupling partner, and the resulting product, allowing for separation based on subtle differences in their polarity.[14][16]

  • Mobile Phase Optimization: The choice of solvent (eluent) is the most critical parameter. Since this compound is quite polar, a single non-polar solvent will result in no movement from the baseline. A binary mixture of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate) is a standard starting point.[14][15] To achieve optimal separation (Rƒ values between 0.2 and 0.8), the polarity of this mixture must be fine-tuned. For particularly polar products or starting materials, adding a small percentage of a highly polar modifier like methanol or acetic acid may be required.[12][17]

  • Visualization—The Boronic Acid Challenge: Boronic acids are often invisible under UV light and do not react with common stains like permanganate. Therefore, a specialized visualization technique is essential. Alizarin is an organic dye that selectively complexes with boronic acids to form a new compound that fluoresces brightly under long-wave (366 nm) UV light.[18] This provides a highly trustworthy method to selectively track the consumption of the boronic acid starting material, even in a complex mixture.[19]

Step-by-Step TLC Monitoring Workflow
  • Chamber Preparation: Line a TLC developing chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes to ensure a uniform solvent vapor environment.

  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a micro-aliquot (~1-2 µL) of the reaction mixture using a glass capillary.

  • Plate Spotting: On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Spot the reaction aliquot onto the line. It is also advisable to spot the pure starting materials (boronic acid and coupling partner) in separate lanes for reference.

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to ascend the plate until it is ~1 cm from the top edge.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the plate under short-wave UV light (254 nm) to see UV-active compounds (typically the coupling partner and product). Circle any visible spots.

    • Prepare a 1 mM solution of Alizarin in acetone. Briefly dip the dried TLC plate into this solution.[18]

    • Let the plate dry until it turns pink. Observe the plate under long-wave UV light (366 nm). The boronic acid spot will appear as a bright yellow-orange fluorescent spot.[19][18]

    • Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). The disappearance of the fluorescent boronic acid spot over time indicates its consumption.

Data Presentation: Representative TLC Results
CompoundRƒ Value (30% EtOAc/Hexane)Visualization Method
This compound0.15Alizarin Stain (366 nm UV)
Aryl Halide (Starting Material 2)0.60254 nm UV
Coupled Product0.45254 nm UV

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A 1. Saturate TLC Chamber B 2. Sample Reaction Mixture A->B C 3. Spot Plate with Sample & Standards B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. View under UV Light (254 nm) E->F G 7. Dip in Alizarin Stain F->G H 8. View under UV Light (366 nm) G->H I 9. Calculate Rf Values & Interpret H->I

Caption: Workflow for monitoring a reaction using TLC with specialized Alizarin staining.

Protocol II: Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that physically separates reaction components via high-performance liquid chromatography (HPLC) and then detects and identifies them based on their mass-to-charge ratio (m/z) using a mass spectrometer.[6] It offers unparalleled sensitivity and specificity, making it ideal for reaction kinetics and impurity profiling.[10][11]

The Rationale Behind the LC-MS Protocol
  • Chromatography Mode: Reversed-phase HPLC is the method of choice. A non-polar stationary phase (like C18) is used with a polar mobile phase.[10] Elution is achieved by gradually increasing the mobile phase's organic content, which elutes compounds in order of decreasing polarity. This is well-suited for separating the polar boronic acid from potentially less polar intermediates and products.

  • Mobile Phase Composition: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) provides robust separation for a wide range of components.[10][20] The addition of a mobile phase modifier is crucial for good analytical results. Ammonium acetate or ammonium hydroxide helps control the pH, which improves peak shape and, critically, promotes efficient ionization in the mass spectrometer, particularly in negative ion mode.[10][21]

  • Mass Spectrometry Ionization: Electrospray Ionization (ESI) is the ideal source for analyzing polar, thermally labile molecules like boronic acids, as it transfers ions from solution to the gas phase without fragmentation.[11][22][23] Boronic acids can often be detected in both positive and negative ion modes, but negative mode ESI is frequently more sensitive and provides a cleaner spectrum, detecting the deprotonated molecule [M-H]⁻ or adducts like [M+CH₃COO]⁻ if acetate is present.[20][21]

  • Data Acquisition: For routine monitoring, a full scan analysis is useful to identify all components. For more precise quantification, Single Ion Monitoring (SIM) can be used to track the specific m/z values of the reactant and product, offering higher sensitivity.

Step-by-Step LC-MS Monitoring Workflow
  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a large, known volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture in an HPLC vial.[6][11] This halts the reaction and prepares the sample for analysis.

  • Sample Preparation: Perform a further serial dilution if necessary to bring the analyte concentration into the optimal range for the detector (typically low µg/mL to ng/mL).

  • LC-MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set up the LC and MS method parameters as detailed in the table below.

  • Injection and Data Acquisition: Inject the prepared sample onto the LC-MS system.

  • Data Analysis:

    • Integrate the peak areas for the starting material(s), product(s), and any significant byproducts in the extracted ion chromatograms.

    • Plot the consumption of starting material and formation of product over time by charting their respective peak areas against the time points. This generates a quantitative reaction profile.

Data Presentation: Recommended LC-MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.7-5 µm, e.g., 100 x 4.6 mmStandard for reversed-phase separation of aromatic compounds.[10][21]
Mobile Phase A Water + 10 mM Ammonium AcetateAqueous phase; buffer improves peak shape and ionization.[10]
Mobile Phase B AcetonitrileOrganic phase for eluting less polar components.[10]
Gradient 5% B to 95% B over 8 minEnsures elution of both polar reactants and non-polar products.
Flow Rate 0.5 - 1.0 mL/minTypical for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[21]
Injection Vol. 2 - 10 µLDependent on sample concentration.
MS Ion Source Electrospray Ionization (ESI)Standard for polar, non-volatile compounds.[11]
Polarity Negative and Positive (run both)Negative mode is often preferred for boronic acids.[20][21]
Scan Mode Full Scan (e.g., m/z 100-800)To identify all components and potential byproducts.
Key Ions (m/z) [M-H]⁻: 154.9 (for C₆H₆BFO₃)Primary ion for the starting material in negative mode.
[M+H]⁺: 156.9 (for C₆H₆BFO₃)Primary ion for the starting material in positive mode.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Withdraw Aliquot from Reaction B 2. Quench & Dilute in HPLC Vial A->B C 3. Inject Sample into LC-MS System B->C D HPLC Separation (C18 Column) C->D E ESI Ionization D->E F Mass Analysis E->F G 4. Extract Ion Chromatograms (EIC) F->G H 5. Integrate Peak Areas G->H I 6. Generate Reaction Profile (Area vs. Time) H->I

Caption: A streamlined workflow for quantitative reaction monitoring via LC-MS.

Conclusion: A Synergistic Approach to Reaction Monitoring

The protocols detailed herein provide a robust framework for monitoring reactions involving this compound. TLC serves as an invaluable tool for on-the-fly qualitative assessments, allowing for rapid decisions at the laboratory bench. LC-MS complements this by delivering high-fidelity, quantitative data essential for meticulous optimization, kinetic understanding, and impurity documentation. The trustworthiness of the monitoring process is confirmed when the qualitative trend observed on a TLC plate—the fading of a starting material spot—is mirrored by the quantitative decay of the corresponding peak in the LC-MS data. By employing these techniques synergistically, researchers and drug development professionals can accelerate their synthetic workflows, ensuring the efficient and reliable production of novel chemical entities.

References

Application Note: Purification of Suzuki Coupling Products Involving 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of biaryl structures common in pharmaceuticals and advanced materials. The use of functionalized building blocks like 2-Fluoro-4-hydroxyphenylboronic acid allows for the introduction of key pharmacophores. However, the resulting products, containing both a phenolic hydroxyl group and a fluorine atom, present unique challenges in purification. This application note provides detailed protocols for the purification of these valuable compounds, focusing on effective workup procedures and chromatographic techniques. Additionally, it outlines the use of ¹⁹F NMR spectroscopy for in-process monitoring, ensuring optimal reaction outcomes and purity.

Introduction: Challenges in Purification

The purification of Suzuki coupling products derived from this compound requires careful consideration of the product's chemical properties. The primary challenges stem from the acidic nature of the phenolic hydroxyl group and the potential for various side products.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can lead to strong interactions with the stationary phase in column chromatography, particularly silica gel. This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[1][2]

  • Common Impurities: Like many cross-coupling reactions, Suzuki couplings can generate several side products that complicate purification. These include:

    • Homocoupling Products: Coupling of two boronic acid molecules to form a symmetrical biphenyl. This is often exacerbated by the presence of oxygen.[3]

    • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom on the starting material.

    • Unreacted Starting Materials: Residual aryl halide and boronic acid.

  • Palladium Catalyst Residues: The palladium catalyst and its associated ligands must be efficiently removed, as residual heavy metals are unacceptable in pharmaceutical applications.

Understanding these challenges is critical for developing a robust purification strategy.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Procedure

This protocol provides a general starting point for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy. The reaction is typically complete within 2-12 hours.

Protocol 2: Reaction Workup and Extraction

A carefully executed aqueous workup is the first step in purification, designed to remove the base, inorganic salts, and water-soluble impurities.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl to quench the reaction.

  • To ensure the phenolic product is in its neutral, organic-soluble form, wash the organic layer with a dilute acid (e.g., 1M HCl).[4]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is the most common method for purifying these products. The key to success is mitigating the acidic nature of the phenolic product.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

  • Acetic acid (optional)

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often improves resolution.

  • Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. A typical gradient might be from 5% to 40% ethyl acetate in hexanes.

  • Improving Peak Shape: For products that exhibit significant tailing, adding a small amount of acetic acid (0.1-1%) to the eluent system can suppress the deprotonation of the phenolic hydroxyl group, leading to sharper peaks and better separation.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Purification by Recrystallization

For solid products, recrystallization can be a highly effective final purification step to achieve high purity.[5][6]

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for biphenyls include ethanol/water, toluene, or heptane/ethyl acetate.

  • Dissolution: Dissolve the crude or column-purified solid in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical yields for the Suzuki coupling of this compound with various aryl bromides under the conditions described in Protocol 1, followed by purification.

Aryl Bromide Catalyst (mol%) Base Time (h) Crude Yield (%) Purified Yield (%) Purity (by HPLC)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃49184>98%
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃29589>99%
3-BromopyridinePd(PPh₃)₄ (4)K₂CO₃68575>98%
1-Bromo-2-methylbenzeneXPhos Pd G3 (2)K₃PO₄88879>97%

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Visualization of Workflows and Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product sub_halide Ar-X sub_halide->oa_complex Oxidative Addition sub_boronic Ar'-B(OH)₂ sub_boronic->trans_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) start->workup concentrate1 Concentrate Organic Layer workup->concentrate1 chromatography Flash Column Chromatography (e.g., Hexanes/EtOAc +/- AcOH) concentrate1->chromatography analyze Analyze Fractions (TLC) chromatography->analyze concentrate2 Combine & Concentrate Pure Fractions analyze->concentrate2 recrystallize Recrystallization (Optional) concentrate2->recrystallize final_product Pure Product concentrate2->final_product If sufficiently pure recrystallize->final_product

Caption: A typical experimental workflow for the purification of Suzuki coupling products.

¹⁹F NMR Reaction Monitoring

The fluorine atom on the this compound provides a powerful analytical handle for reaction monitoring. ¹⁹F NMR spectroscopy is highly sensitive, has a wide chemical shift range, and typically shows no background signals, making it ideal for tracking the consumption of the starting material and the formation of the product without the need for chromatography.[9]

A shift in the ¹⁹F NMR signal is expected upon conversion of the boronic acid to the biphenyl product. A typical aryl-fluoride in a boronic acid might appear in one region of the spectrum, while the same aryl-fluoride in a biaryl system will be shifted, allowing for clear differentiation. By taking aliquots from the reaction mixture over time, one can quantitatively determine the reaction conversion by integrating the signals corresponding to the starting material and the product.[9]

NMR_Monitoring cluster_0 Reaction Progress cluster_1 ¹⁹F NMR Spectrum Start (t=0) Start (t=0) Midpoint (t=x) Midpoint (t=x) Start (t=0)->Midpoint (t=x) start_spec Signal A (Boronic Acid) Start (t=0)->start_spec corresponds to End (t=final) End (t=final) Midpoint (t=x)->End (t=final) mid_spec Signal A (Decreasing) Signal B (Increasing) Midpoint (t=x)->mid_spec corresponds to end_spec Signal B (Product) End (t=final)->end_spec corresponds to

Caption: Logical relationship of reaction progress with observed ¹⁹F NMR signals.

References

Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the scale-up synthesis of biaryl compounds using 2-fluoro-4-hydroxyphenylboronic acid. The primary application detailed is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This methodology is particularly relevant in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the introduction of a fluorinated phenol moiety can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Overview of Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the context of this application note, this compound serves as the organoboron partner, enabling the introduction of the 2-fluoro-4-hydroxyphenyl group onto various aromatic and heteroaromatic scaffolds.

Key Features:

  • High Functional Group Tolerance: The reaction conditions are generally mild, allowing for the coupling of substrates with a wide range of functional groups.

  • Stereospecificity: The configuration of the reactants is typically retained in the product.

  • Commercial Availability of Reagents: The boronic acid, catalysts, and bases are readily available.

  • Favorable Toxicity Profile: Boronic acids and their byproducts are generally considered to have low toxicity, which is advantageous for pharmaceutical manufacturing.

A general schematic for the Suzuki-Miyaura coupling reaction is presented below:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Scale-Up Synthesis Protocol: Gram-Scale Synthesis of 2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative gram-scale Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Moles (mol)Mass (g)Equivalents
4-Bromobenzonitrile623-00-7182.020.118.21.0
This compound1376989-43-3155.920.1218.71.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.0010.2250.01
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.560.0031.660.03
Potassium Carbonate (K₂CO₃)584-08-7138.210.341.53.0
Tetrahydrofuran (THF)109-99-9--170 mL-
Water (H₂O)7732-18-5--170 mL-

Experimental Procedure

Scale_Up_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Charge reactor with aryl bromide, boronic acid, dppf, and K₂CO₃. B 2. Degas the vessel by purging with an inert gas (e.g., Nitrogen). A->B C 3. Add degassed THF and water. B->C D 4. Add Pd(OAc)₂ catalyst. C->D E 5. Heat the mixture to 65-70°C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS (approx. 18-24 h). E->F G 7. Cool to room temperature and filter off inorganic salts. F->G H 8. Separate the organic and aqueous layers. G->H I 9. Extract the aqueous layer with an organic solvent (e.g., EtOAc). H->I J 10. Combine organic layers, wash with brine, and dry. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify by column chromatography or recrystallization. K->L

Caption: Experimental workflow for scale-up Suzuki coupling.

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromobenzonitrile, this compound, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed tetrahydrofuran (THF) and water to the reaction vessel.

  • Catalyst Addition: Add the palladium(II) acetate catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 65-70°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Expected Results
ParameterExpected Outcome
Yield 75-90%
Purity >98% (by HPLC)
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of 2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
Mass Spec [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (213.2 g/mol )

Applications in Drug Discovery and Development

The 2-fluoro-4-hydroxyphenyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can modulate key properties:

  • Metabolic Stability: The fluorine atom can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: The fluorine and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: The overall physicochemical properties of a molecule can be fine-tuned to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Signaling Pathway Involvement

Biaryl structures are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and nuclear hormone receptor ligands. The 2-fluoro-4-hydroxyphenyl motif, in particular, can be found in molecules targeting a variety of signaling pathways. For instance, many kinase inhibitors feature a biaryl core that orients functional groups to interact with the ATP-binding pocket of the enzyme.

Signaling_Pathway cluster_synthesis Synthesis cluster_application Biological Application Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArylHalide Aryl/Heteroaryl Halide ArylHalide->Suzuki Product Fluorinated Biaryl-Phenol (Potential Drug Candidate) Suzuki->Product Target Protein Target (e.g., Kinase, GPCR) Product->Target Binding & Inhibition Pathway Signaling Pathway (e.g., MAPK, PI3K/AKT) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Regulation

Caption: Logical flow from synthesis to biological application.

Safety and Handling

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: Tetrahydrofuran is flammable and can form explosive peroxides. Use in a fume hood and away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, low temperatureUse fresh catalyst, ensure a properly inert atmosphere, and verify the reaction temperature.
Side Product Formation Homocoupling of the boronic acid, debrominationOptimize the stoichiometry of the reactants, use a different base or solvent system.
Difficult Purification Co-elution of product and impuritiesEmploy a different solvent system for chromatography, consider recrystallization, or use a different stationary phase.

Application Notes and Protocols: 2-Fluoro-4-hydroxyphenylboronic Acid for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxyphenylboronic acid is a versatile fragment molecule with potential applications in drug discovery and chemical biology. Its chemical structure, featuring a boronic acid moiety, a fluorine atom, and a hydroxyl group, makes it an attractive candidate for forming reversible covalent and non-covalent interactions with protein targets. Boronic acids are known to interact with the active site of serine proteases, and the additional functional groups on this particular molecule can contribute to binding specificity and affinity.[1][2]

These application notes provide detailed protocols for utilizing this compound in common protein binding assays, namely Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). Due to the limited availability of specific binding data for this compound in the public domain, this document presents hypothetical case studies to illustrate its application in a fragment-based screening context against a serine protease.

Principle of Interaction

Boronic acids can form reversible covalent bonds with the catalytic serine residue in serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. The fluorine and hydroxyl substitutions on the phenyl ring can further influence binding through hydrogen bonding and other non-covalent interactions within the enzyme's active site.

Data Presentation

The following tables present hypothetical quantitative data for the binding of this compound to a generic serine protease, as would be determined by the described experimental protocols.

Table 1: Fluorescence Polarization Competition Assay Data

Competitor CompoundIC50 (µM)Ki (µM)
This compound15075
Phenylboronic acid (Reference)500250
Boronic Acid Fragment Library Hit #27537.5

Table 2: Surface Plasmon Resonance Kinetic Data

Analyteka (1/Ms)kd (1/s)KD (µM)
This compound1.2 x 10³1.8 x 10⁻¹150
Phenylboronic acid (Reference)5.0 x 10²2.5 x 10⁻¹500
Boronic Acid Fragment Library Hit #22.5 x 10³1.9 x 10⁻¹76

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for a serine protease. The assay relies on the displacement of a fluorescently labeled probe from the protein's active site by the competitor compound.[3][4][5][6]

Materials:

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Fluorescently labeled probe (a known ligand for the protease with a fluorophore)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 384-well black, non-binding surface microplates

  • Fluorescence polarization plate reader

Protocol:

  • Probe and Enzyme Titration:

    • To determine the optimal concentrations, first titrate the fluorescent probe against a fixed concentration of the serine protease to determine the concentration of probe that gives a stable and robust FP signal.

    • Next, with the optimal probe concentration, titrate the serine protease to determine the concentration that results in a significant shift in polarization upon binding.

  • Competition Assay:

    • Prepare a stock solution of this compound in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the serine protease to a final concentration determined from the titration.

    • Add the fluorescent probe to its optimal final concentration.

    • Add varying concentrations of this compound (typically in a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for 30 minutes to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Dispense Dispense Reagents to 384-well Plate Prep_Buffer->Dispense Prep_Reagents Prepare Stock Solutions (Enzyme, Probe, Compound) Prep_Reagents->Dispense Incubate Incubate at RT (30 min) Dispense->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot mP vs. [Compound] Read->Plot Fit Fit Sigmoidal Curve (Determine IC50) Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Equation Fit->Calculate

Fluorescence Polarization Assay Workflow
Surface Plasmon Resonance (SPR) Assay

This protocol outlines the use of SPR to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of this compound binding to an immobilized serine protease.[7][8][9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Serine Protease

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the serine protease in the immobilization buffer over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to account for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the compound over the immobilized protein surface and the reference flow cell at a constant flow rate.

    • Monitor the binding in real-time (association phase).

    • After the injection, flow the running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Between each concentration, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_data_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Couple Couple Serine Protease Activate->Couple Deactivate Deactivate Surface (Ethanolamine) Couple->Deactivate Inject_Analyte Inject Analyte Dilutions (this compound) Deactivate->Inject_Analyte Association Monitor Association Inject_Analyte->Association Dissociation Monitor Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Regenerate->Inject_Analyte Ref_Subtract Reference Subtraction Regenerate->Ref_Subtract Fit_Model Fit Kinetic Model (e.g., 1:1 Langmuir) Ref_Subtract->Fit_Model Calculate_Constants Determine ka, kd, and KD Fit_Model->Calculate_Constants

Surface Plasmon Resonance Experimental Workflow

Logical Relationship for Fragment-Based Screening

This compound is well-suited for use in fragment-based drug discovery (FBDD). The general workflow for such a campaign is outlined below.

FBDD_Logic cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Library Fragment Library (including 2-Fluoro-4- hydroxyphenylboronic acid) Primary_Assay High-Throughput Screen (e.g., FP, SPR, NMR) Library->Primary_Assay Hits Identify Initial Hits Primary_Assay->Hits Orthogonal_Assay Orthogonal Assay (e.g., ITC, Thermal Shift) Hits->Orthogonal_Assay Dose_Response Dose-Response and Affinity Determination Orthogonal_Assay->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Structure_Based_Design Structure-Based Design (X-ray, Cryo-EM) SAR->Structure_Based_Design Lead_Compound Lead Compound Structure_Based_Design->Lead_Compound

Fragment-Based Drug Discovery Workflow

Conclusion

This compound represents a valuable chemical entity for probing protein-ligand interactions, particularly within the context of fragment-based screening against enzyme families such as serine proteases. The detailed protocols for Fluorescence Polarization and Surface Plasmon Resonance assays provided herein offer robust methodologies for characterizing the binding affinity and kinetics of this and similar fragment molecules. While the presented quantitative data is hypothetical, it serves as a practical guide for the expected outcomes of such experiments. The successful application of these techniques will enable researchers to effectively evaluate the potential of this compound as a starting point for the development of more potent and selective modulators of protein function.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 2-Fluoro-4-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial checks?

A1: When a Suzuki coupling reaction with this compound fails or gives low yields, begin by assessing the following critical parameters:

  • Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, and base are pure and not degraded. Boronic acids can be susceptible to decomposition over time.

  • Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]

  • Solvent Degassing: Thoroughly degas the solvent(s) before use to remove dissolved oxygen.

  • Base Selection and Quality: The choice and quality of the base are crucial. Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions.

Q2: I am observing significant decomposition of my this compound. What could be the cause and how can I prevent it?

A2: this compound can be prone to protodeboronation, especially under harsh basic conditions or in the presence of water. Here are some strategies to mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.

  • Anhydrous Conditions: If applicable to your specific reaction, using anhydrous solvents and reagents can minimize protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent decomposition. The boronic acid can be slowly released in situ during the reaction.

Q3: What are the potential roles of the hydroxyl group in the this compound during the Suzuki coupling?

A3: The hydroxyl group can have several effects on the reaction:

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's activity and stability.

  • Brønsted Acidity: The phenolic proton is acidic and will be deprotonated by the base. This can affect the overall basicity of the reaction mixture.

  • Directing Group Effects: In some cases, a hydroxyl group can act as a directing group, influencing the regioselectivity of the coupling.[2]

Q4: How does the fluorine substituent affect the reactivity of this compound?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity in the following ways:

  • Increased Lewis Acidity: The fluorine atom increases the Lewis acidity of the boron center, which can facilitate the transmetalation step.[3]

  • Potential for Protodeboronation: Arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation under basic conditions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air and moisture stable. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Base - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). The optimal base is often substrate and solvent dependent. - Ensure the base is finely powdered and dry.
Poor Solvent Choice - Perform a solvent screen. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent. - Ensure adequate solubility of all reactants at the reaction temperature.
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid - Presence of oxygen. - High catalyst loading.- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. - Optimize (reduce) the catalyst loading.
Protodeboronation (formation of 3-fluorophenol) - Excessively strong base. - Presence of water. - Prolonged reaction time at high temperature.- Use a milder base (e.g., KF, K₃PO₄). - If possible, run the reaction under anhydrous conditions. - Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Aryl Halide - Certain phosphine ligands. - Presence of water or other proton sources.- Screen different phosphine ligands. - Ensure anhydrous conditions if this side reaction is significant.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions. Note that optimization of these conditions may be necessary for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki couplings with substituted phenylboronic acids, providing a reference for what can be expected.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Substituted Phenylboronic Acids

Boronic AcidAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2.0)DMF/H₂O (95:5)1103>95[4]
4-Hydroxyphenylboronic acidAryl BromidePd(OAc)₂ (1) / dppf (3)K₂CO₃ (5.0)THF6720Not specified[5]
Phenylboronic acid4-BromophenolLaF₃·Pd (heterogeneous)K₂CO₃H₂O701-497[6]
(2-Fluoro-3,5-diformylphenyl)boronic acidAryl HalidePd(PPh₃)₄ (2-5)K₂CO₃ (2.0-3.0)Toluene/H₂O or Dioxane/H₂ORT to reflux-Variable[7]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling

This flowchart provides a logical sequence of steps to troubleshoot a failed Suzuki coupling reaction with this compound.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) CheckReagents->CheckConditions AnalyzeByproducts Analyze Crude Mixture for Side Products CheckConditions->AnalyzeByproducts Homocoupling Homocoupling Observed? AnalyzeByproducts->Homocoupling Protodeboronation Protodeboronation Observed? AnalyzeByproducts->Protodeboronation Homocoupling->Protodeboronation No ImproveInertness Improve Inert Atmosphere (Glovebox, better degassing) Homocoupling->ImproveInertness Yes OptimizeBase Optimize Base (Screen milder bases: K3PO4, Cs2CO3, KF) Protodeboronation->OptimizeBase Yes OptimizeCatalyst Optimize Catalyst System (Screen ligands, change Pd source/loading) Protodeboronation->OptimizeCatalyst No Success Reaction Successful OptimizeBase->Success OptimizeSolvent Optimize Solvent System (Screen different solvents/mixtures) OptimizeCatalyst->OptimizeSolvent OptimizeSolvent->Success ImproveInertness->Success

A decision-making workflow for troubleshooting failed Suzuki coupling reactions.

References

how to prevent protodeboronation of 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 2-Fluoro-4-hydroxyphenylboronic acid, with a focus on preventing its common side reaction: protodeboronation. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this reagent in your research.

Troubleshooting Guide: Low Yield and Protodeboronation

One of the most common challenges encountered when using this compound is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 3-fluorophenol as a byproduct.

dot

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the C-B(OH)₂ group is replaced by a hydrogen atom.[1] This is particularly problematic for electron-rich or some electron-deficient arylboronic acids, especially under basic conditions commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The presence of both an activating hydroxyl group and an electron-withdrawing fluorine atom on the phenyl ring of this compound can influence its stability, making it prone to this decomposition pathway.

Q2: How does pH affect the stability of this compound?

A2: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the reaction is significantly accelerated under strongly basic conditions (pH > 10).[3] This is because the boronic acid is in its more reactive boronate form ([ArB(OH)₃]⁻) at high pH.[1] Conversely, in strongly acidic conditions, an acid-catalyzed pathway can also occur.[1] Generally, maintaining a pH closer to neutral is favorable for the stability of the boronic acid, although this needs to be balanced with the pH requirements of the primary reaction.

Q3: Is it better to use this compound or its pinacol ester derivative?

A3: For reactions where protodeboronation is a concern, using the pinacol boronate ester is often advantageous. Boronate esters are generally more stable than their corresponding boronic acids and are less susceptible to premature decomposition.[4] They can act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the active, and potentially unstable, species.[1] However, boronic acids are typically more reactive in the transmetalation step of the Suzuki-Miyaura coupling, which can lead to faster reaction times.[4] The choice depends on the specific reaction and the balance between reactivity and stability.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool (2-8 °C), dry place under an inert atmosphere (e.g., argon or nitrogen). It is important to keep the container tightly sealed to protect it from moisture.

Q5: Can the choice of catalyst and ligand impact the extent of protodeboronation?

A5: Yes, a highly active catalyst system that promotes a rapid rate of the desired cross-coupling reaction can effectively outcompete the slower protodeboronation side reaction. Using advanced ligands, such as bulky, electron-rich phosphines, can accelerate the catalytic cycle and improve the yield of the desired product when working with unstable boronic acids.

Quantitative Data Summary

ParameterEffect on Protodeboronation RateGeneral Recommendation to Minimize Protodeboronation
pH Increases significantly at high pH (>10)Use weaker bases (e.g., K₂CO₃, K₃PO₄, CsF) instead of strong hydroxides.
Temperature Increases with higher temperaturesConduct the reaction at the lowest effective temperature.
Water Content Increases with higher water concentrationUse anhydrous solvents or minimize the amount of water as a co-solvent.
Reaction Time Higher chance of decomposition with longer timesOptimize for the shortest possible reaction time by using a more active catalyst.
Boron Reagent Boronic acids are generally less stableConsider using a more stable boronic ester derivative (e.g., pinacol or MIDA ester).

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is designed for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating strategies to suppress protodeboronation.

dot

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Aryl Halide (1.0 eq), This compound (1.2 eq), and K₃PO₄ (3.0 eq) to a flame-dried flask. Inert 2. Evacuate and backfill the flask with Argon (3x). Reagents->Inert Solvent 3. Add degassed solvent (e.g., 10:1 Dioxane:H₂O) via syringe. Inert->Solvent Catalyst 4. Add Pd catalyst and ligand (e.g., XPhos Pd G3, 2 mol%). Solvent->Catalyst Heating 5. Heat the reaction mixture (e.g., 80 °C) with vigorous stirring. Catalyst->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench 7. Cool to RT, quench with water. Monitoring->Quench Extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify Protocol2 cluster_prep Ester Preparation (if not available) cluster_coupling Suzuki-Miyaura Coupling cluster_workup2 Work-up & Purification Esterification 1. React this compound with pinacol to form the boronate ester. Isolate and purify. Reagents_Ester 2. Add Aryl Halide (1.0 eq), pinacol ester (1.2 eq), and base (e.g., K₂CO₃, 3.0 eq) to a flask. Esterification->Reagents_Ester Inert_Ester 3. Purge with Argon. Reagents_Ester->Inert_Ester Catalyst_Ester 4. Add Pd catalyst and ligand. Inert_Ester->Catalyst_Ester Solvent_Ester 5. Add degassed solvent. Catalyst_Ester->Solvent_Ester Reaction_Ester 6. Heat and monitor the reaction. Solvent_Ester->Reaction_Ester Workup_Ester 7. Follow standard work-up and purification procedures. Reaction_Ester->Workup_Ester

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide targeted troubleshooting advice and practical solutions for minimizing the homocoupling of 2-Fluoro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By understanding the factors that promote this undesirable side reaction, researchers can optimize their experimental conditions to maximize the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (2,2'-Difluoro-4,4'-dihydroxybiphenyl). This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.

Q2: What are the primary causes of homocoupling in my Suzuki reaction?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction before the main catalytic cycle is established.[1]

Q3: How do the fluoro and hydroxyl substituents on this compound affect homocoupling?

A3: The electronic properties of the substituents can influence the boronic acid's susceptibility to side reactions.

  • Fluorine: As an electron-withdrawing group, the fluorine atom can make the boronic acid more prone to certain decomposition pathways, although it can also enhance reactivity in the desired cross-coupling.

  • Hydroxyl Group: The phenolic hydroxyl group can act as a coordinating ligand to the palladium center, potentially influencing the catalytic cycle. It can also affect the solubility and basicity of the reaction medium, which in turn can impact the rate of homocoupling versus cross-coupling.

Q4: How can I effectively remove dissolved oxygen from my reaction?

A4: Rigorous degassing of solvents and the reaction mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[1]

Q5: Which type of palladium catalyst is best to minimize homocoupling?

A5: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is generally preferred as it does not require an initial reduction step that can be accompanied by homocoupling. If a Pd(II) precatalyst is used, conditions that favor its rapid reduction to Pd(0) are beneficial. The use of bulky, electron-rich phosphine ligands can also accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling.

Problem Potential Cause Recommended Solution
High levels of homocoupled byproduct Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method.[1] Maintain a positive pressure of inert gas throughout the experiment.
Use of a Pd(II) precatalyst.Switch to a Pd(0) catalyst source like Pd(PPh₃)₄. If using a Pd(II) source, consider adding a small amount of a reducing agent or ensure rapid initiation of the catalytic cycle.
Suboptimal base.The choice of base is crucial. For phenol-containing boronic acids, weaker bases like K₂CO₃ or KF may be preferable to strong bases like NaOH or KOH, which can promote side reactions. The optimal base should be determined empirically.
Low yield of cross-coupled product Inefficient transmetalation.For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary to facilitate the formation of the reactive boronate species. The addition of water as a co-solvent can also aid in this step, but excessive water should be avoided.[2]
Catalyst deactivation.The hydroxyl group on the boronic acid or impurities can potentially poison the catalyst. Ensure high purity of all reagents. Consider using more robust ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos).
Difficult purification Co-elution of product and homocoupled byproduct.If homocoupling cannot be completely eliminated, explore different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective purification technique.[1]

Data Presentation

While specific quantitative data for the homocoupling of this compound is not extensively available in a single comparative study, the following tables provide representative data for Suzuki-Miyaura couplings of analogous fluorinated and hydroxylated phenylboronic acids. This information can guide the selection of reaction conditions.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110>95[3]
4-Hydroxyphenylboronic acid4-bromo-N,N-dimethylanilinePd(OAc)₂ / dppfK₂CO₃THF6764.7[4]
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)70>95[3]

Note: Yields are for the desired cross-coupled product. The extent of homocoupling was not always reported but is generally minimized under optimized conditions.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound. This should be considered a starting point, and optimization of specific parameters may be required.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand system (typically 1-5 mol %).

  • Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to isolate the desired cross-coupled product.[3]

Visualizations

To aid in understanding the experimental workflow and the competing reaction pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst/Ligand atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent degas Further Degas Mixture (Sparging) solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: Experimental workflow for minimizing homocoupling.

G cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add oxygen O2 pd0->oxygen Oxidation aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)2 (this compound) transmetal Transmetalation boronic_acid->transmetal homo_coupling_step Homocoupling boronic_acid->homo_coupling_step ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product pd2 Pd(II) Species oxygen->pd2 pd2->homo_coupling_step homo_coupling_step->pd0 Reduction homo_product Ar'-Ar' (Homocoupled Byproduct) homo_coupling_step->homo_product

Caption: Competing pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving 2-Fluoro-4-hydroxyphenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure that the solvent is properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of the aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing significant amounts of homocoupling of the this compound. How can this be minimized?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas the reaction solvent and ensure a consistently inert atmosphere throughout the reaction setup and duration.

  • Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be accompanied by homocoupling. Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly forms the active Pd(0) species can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: Protodeboronation of my this compound seems to be a major issue, leading to the formation of 3-fluorophenol. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction, especially with electron-deficient boronic acids. The presence of both an electron-withdrawing fluorine and a potentially acidic hydroxyl group can make this compound susceptible to this pathway.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.

  • Protecting the Boronic Acid: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can be an effective strategy.

Q4: The reaction is sluggish and does not go to completion. What adjustments can I make?

A4: Sluggish reactions can often be improved by optimizing the reaction parameters:

  • Ligand Selection: For challenging substrates, especially those that are electron-deficient or sterically hindered, the choice of phosphine ligand is crucial. More electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can facilitate the oxidative addition and transmetalation steps.

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that higher temperatures can also increase the rates of side reactions.

  • Solvent System: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate. A solvent screen with common choices like dioxane, THF, DMF, or toluene, often with a small amount of water, can identify more favorable conditions.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki coupling with this compound?

A: A good starting point would be to use a palladium catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos). A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often effective. A common solvent system is a mixture of an organic solvent like dioxane or THF with water. The reaction temperature is typically in the range of 80-110 °C.

Q: Does the hydroxyl group on the boronic acid require protection?

A: In many cases, the hydroxyl group does not require protection for Suzuki coupling reactions. However, if the reaction conditions are harsh or if side reactions involving the phenol are observed, protection as a methyl or other ether may be necessary. The free hydroxyl group can sometimes participate in the reaction, potentially affecting the catalyst or base stoichiometry.

Q: How does the ortho-fluoro substituent affect the reaction?

A: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation. Steric hindrance from the ortho substituent is generally minimal for fluorine but should be considered with bulkier coupling partners.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Phenylboronic Acids with Aryl Halides

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~98
4-Hydroxyphenylboronic acidAryl bromidePd(OAc)₂ / dppfK₂CO₃THF6720Not specified
2-Nitrophenylboronic acid4-chlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1002420

Note: The data presented is compiled from various literature sources and should be used as a reference for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for the specific aryl halide being coupled with this compound.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Combine Aryl Halide, Boronic Acid, and Base degas Degas with Inert Gas start->degas add_solvent Add Degassed Solvent degas->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify extract->purify end Product purify->end Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst homocoupling Homocoupling Observed? start->homocoupling optimize_base Optimize Base start->optimize_base check_oxygen Ensure Inert Atmosphere check_catalyst->check_oxygen solution1 solution1 check_oxygen->solution1 Solution: - Use fresh catalyst - Rigorous degassing protodeboronation Protodeboronation Observed? homocoupling->protodeboronation solution2 solution2 protodeboronation->solution2 Solution: - Use milder base - Anhydrous conditions optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp solution3 solution3 optimize_temp->solution3 Solution: - Screen ligands - Adjust temperature

Caption: Troubleshooting logic for optimizing Suzuki coupling reaction yield.

Technical Support Center: 2-Fluoro-4-hydroxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Fluoro-4-hydroxyphenylboronic acid. The focus is on understanding the effect of temperature on reaction kinetics and addressing common issues encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the reaction kinetics of this compound in Suzuki-Miyaura coupling?

Increasing the reaction temperature generally increases the rate of the Suzuki-Miyaura coupling reaction.[1][2] Higher temperatures provide the kinetic energy needed to overcome the activation energy of the catalytic cycle. However, for fluorinated arylboronic acids, especially those with ortho-fluorine substituents like this compound, high temperatures can also accelerate undesirable side reactions.

Q2: What is protodeboronation and why is it a concern with this compound at elevated temperatures?

Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct (2-fluorophenol in this case). This reduces the yield of the desired coupled product. Fluorinated arylboronic acids are particularly susceptible to base-promoted protodeboronation, and this process is often accelerated at higher temperatures.

Q3: What is the optimal temperature range for Suzuki-Miyaura reactions with this compound?

The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For many Suzuki couplings involving fluorinated boronic acids, reactions can be successfully carried out at temperatures ranging from room temperature to around 80 °C.[3] In some cases, for less reactive substrates, temperatures up to 110 °C may be required to achieve good conversion.[4] It is crucial to empirically determine the optimal temperature for each specific reaction by monitoring both product formation and the appearance of the protodeboronated byproduct.

Q4: How does the choice of base impact the reaction at different temperatures?

The base is crucial for activating the boronic acid in the Suzuki-Miyaura catalytic cycle. However, strong bases can promote protodeboronation, especially at elevated temperatures. For sensitive substrates like this compound, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide. The effect of the base is intertwined with temperature; a base that is suitable at a lower temperature might cause significant decomposition at a higher temperature.

Q5: Can I run the reaction at room temperature?

Yes, many Suzuki-Miyaura reactions, even with challenging substrates, can be performed at room temperature, particularly with the use of highly active palladium catalysts and appropriate ligands.[5] Room temperature reactions can be beneficial for minimizing temperature-dependent side reactions like protodeboronation. However, reaction times may be significantly longer compared to reactions run at elevated temperatures.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Reaction temperature is too low: Insufficient kinetic energy for the reaction to proceed at a reasonable rate.2. Catalyst deactivation: The palladium catalyst may have decomposed or been poisoned.3. Inefficient catalyst system: The chosen palladium source and/or ligand may not be optimal for the specific substrates.4. Protodeboronation of this compound: The starting material is being consumed by a side reaction.1. Gradually increase the reaction temperature in 10-15 °C increments and monitor the reaction progress by TLC or LC-MS.2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Use degassed solvents.3. Screen different palladium catalysts and ligands. Buchwald ligands, for example, are often effective for challenging couplings.4. Analyze the crude reaction mixture for the presence of 2-fluorophenol. If significant protodeboronation is observed, consider lowering the reaction temperature, using a milder base, or employing a "slow-release" strategy with a boronate ester.
Significant Protodeboronation 1. Reaction temperature is too high: Accelerates the rate of protodeboronation.2. Base is too strong: Promotes the decomposition of the boronic acid.3. Prolonged reaction time: Extended exposure to reaction conditions can lead to increased side product formation.1. Lower the reaction temperature. Even a small decrease can significantly reduce the rate of protodeboronation relative to the desired coupling.2. Switch to a milder base. For example, replace a strong hydroxide base with potassium carbonate or cesium fluoride.3. Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the formation of byproducts.
Formation of Homocoupled Byproduct 1. Presence of oxygen: Can lead to oxidative homocoupling of the boronic acid.2. Suboptimal reaction conditions: Can favor homocoupling over the desired cross-coupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.2. Optimize the reaction temperature and stoichiometry of reagents.
Reaction Stalls Before Completion 1. Catalyst deactivation: The catalyst may lose its activity over the course of the reaction.2. Insufficient base: The base may be consumed or not be strong enough to sustain the catalytic cycle.1. Add a fresh portion of the catalyst to the reaction mixture.2. Add additional base to the reaction.

Data Presentation

Table 1: Effect of Temperature on Yield for a Generic Suzuki-Miyaura Reaction with a Fluorinated Phenylboronic Acid

Temperature (°C)Reaction Time (h)Yield (%)Reference
Room Temperature2475[1]
501288[1]
75498[2]
100295[1]
1103>95 (conversion)[4]

Note: This table is a generalized representation based on data for similar fluorinated boronic acids and is intended for illustrative purposes. Optimal conditions will vary for specific reactions.

Experimental Protocols

General Protocol for a Temperature Optimization Study in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for determining the optimal temperature for the coupling of an aryl halide with this compound.

  • Reaction Setup:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe.

  • Heating and Monitoring:

    • Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C).

    • Stir the reactions vigorously at their respective temperatures.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS. Note the consumption of starting materials and the formation of the desired product and any byproducts (such as the protodeboronated 2-fluorophenol).

  • Work-up:

    • Once a reaction is deemed complete (or has reached maximum conversion), cool it to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product and calculate the yield for each reaction temperature to determine the optimal condition.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_BothR R¹-Pd(II)L₂-R² Transmetalation->PdII_BothR RedElim Reductive Elimination PdII_BothR->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Coupled Product ArylHalide R¹-X ArylHalide->OxAdd Aryl Halide BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Boronic Acid Derivative Base Base Base->Transmetalation Troubleshooting_Workflow Start Experiment Start LowYield Low or No Yield? Start->LowYield CheckPDB Check for Protodeboronation (PDB) LowYield->CheckPDB Yes Success Successful Reaction LowYield->Success No PDB_Yes Significant PDB? CheckPDB->PDB_Yes LowerTemp Lower Temperature / Milder Base PDB_Yes->LowerTemp Yes OptimizeCatalyst Optimize Catalyst System PDB_Yes->OptimizeCatalyst No LowerTemp->Start Re-run IncreaseTemp Gradually Increase Temperature OptimizeCatalyst->IncreaseTemp IncreaseTemp->Start Re-run

References

dealing with low solubility of 2-Fluoro-4-hydroxyphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydroxyphenylboronic acid, focusing on challenges related to its low solubility in common reaction conditions.

Troubleshooting Guide

Low solubility of this compound can lead to poor reaction kinetics, low yields, and reproducibility issues. This guide provides a systematic approach to troubleshoot and optimize reactions involving this compound.

Problem: Low or No Product Yield

When a reaction with this compound results in a low yield or fails to proceed, several factors related to its solubility and reactivity should be investigated.

Troubleshooting Workflow

G cluster_start Initial Observation cluster_check Verification Steps cluster_solubility Addressing Solubility cluster_reaction_params Reaction Parameter Optimization cluster_outcome Outcome start Low or No Yield reagent_purity Verify Reagent Purity (Boronic Acid, Halide, Catalyst, Base) start->reagent_purity inert_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with N2/Ar) reagent_purity->inert_atmosphere solvent_system Optimize Solvent System (e.g., Dioxane/H2O, THF/H2O, DMF) inert_atmosphere->solvent_system base_selection Select Appropriate Base (e.g., K3PO4, Cs2CO3 for better solubility) solvent_system->base_selection temperature Increase Reaction Temperature base_selection->temperature boronate_ester Consider In Situ or Pre-formed Boronate Ester (e.g., pinacol ester) temperature->boronate_ester catalyst_ligand Screen Catalyst and Ligand (e.g., Pd(dppf)Cl2, Buchwald ligands) boronate_ester->catalyst_ligand concentration Adjust Reagent Concentration catalyst_ligand->concentration success Improved Yield concentration->success

Figure 1: Troubleshooting workflow for low-yield reactions.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • This compound: Boronic acids can dehydrate to form cyclic boroxines, which may have different solubility and reactivity. It is advisable to use freshly purchased or properly stored material. Purity can be checked by NMR.

    • Reaction Partners and Catalyst: Ensure the purity and activity of the coupling partner (e.g., aryl halide), palladium catalyst, and ligands. Deactivated catalysts are a common cause of reaction failure.

  • Optimize the Solvent System:

    • Mixed Aqueous/Organic Solvents: The addition of water to organic solvents like dioxane, THF, or DMF can significantly improve the solubility of boronic acids and the inorganic bases used in Suzuki-Miyaura coupling reactions.[1] A common starting point is a 4:1 to 10:1 mixture of organic solvent to water.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective in solubilizing polar substrates, although they can be more challenging to remove during workup.

  • Select an Appropriate Base:

    • The choice of base is crucial as it is involved in the formation of the active boronate species.[1]

    • For poorly soluble boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). These bases can also aid in the solubility of the boronic acid.

  • Increase Reaction Temperature:

    • Heating the reaction mixture can increase the solubility of the boronic acid and overcome the activation energy barrier of the reaction. Microwave heating can also be an effective strategy for accelerating reactions with poorly soluble substrates.

  • Consider Boronate Ester Formation:

    • Converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and its stability.[2] This can be done as a separate step or by using reagents that promote in situ ester formation.

  • Screen Catalysts and Ligands:

    • For challenging Suzuki-Miyaura couplings, using more active catalyst systems, such as those employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), can be beneficial.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: Based on available data, this compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. For many boronic acids, solubility is also observed in other polar aprotic solvents like DMF and in mixtures of ethereal solvents (e.g., dioxane, THF) with water.[1]

Q2: My reaction is sluggish and does not go to completion. What can I do?

A2: A sluggish reaction is often a sign of poor solubility of the starting materials. In addition to the troubleshooting steps above, consider the following:

  • Stirring Rate: Ensure vigorous stirring to maximize the surface area of the suspended solids and improve mass transfer.

  • Phase-Transfer Catalysts: In biphasic solvent systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction.

  • Reagent Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes help drive the reaction to completion, especially if some decomposition is occurring.

Q3: Are there any common side reactions to be aware of with this compound?

A3: A common side reaction for boronic acids, particularly under basic conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using milder bases where possible, protecting the boronic acid as an ester, and running the reaction at the lowest effective temperature. Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, often promoted by the presence of oxygen.[1]

Q4: How can I improve the handling of this poorly soluble compound?

A4: To handle this compound more effectively, you can prepare a slurry of the compound in the chosen reaction solvent before adding the other reagents. Sonication can also be used to help break up solid aggregates and improve initial dispersion.

Data Presentation

Solubility of this compound

SolventChemical FormulaQualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSSlightly Soluble
MethanolCH₃OHSlightly Soluble
WaterH₂OLikely Sparingly Soluble
Tetrahydrofuran (THF)C₄H₈OLikely Sparingly Soluble
1,4-DioxaneC₄H₈O₂Likely Sparingly Soluble
N,N-Dimethylformamide (DMF)C₃H₇NOLikely Soluble
AcetonitrileC₂H₃NLikely Sparingly Soluble
TolueneC₇H₈Likely Insoluble
Dichloromethane (DCM)CH₂Cl₂Likely Insoluble

Note: "Likely" solubility is an estimation based on the properties of structurally similar fluorinated and hydroxylated phenylboronic acids.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a poorly soluble arylboronic acid like this compound. This protocol is based on general procedures and may require optimization for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base in a reaction vessel. degas Seal vessel and purge with inert gas (N2 or Argon) for 15-20 minutes. reagents->degas add_solvents Add degassed solvents (e.g., Dioxane and Water) via syringe. degas->add_solvents add_catalyst Add Palladium catalyst and ligand under a positive pressure of inert gas. add_solvents->add_catalyst heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. cool->quench dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. quench->dry purify Purify the crude product by column chromatography. dry->purify

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 mmol, 2.0-3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)

  • 1,4-Dioxane, anhydrous and degassed (e.g., 8 mL)

  • Water, deionized and degassed (e.g., 2 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely powdered potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Add the Pd(dppf)Cl₂ catalyst (0.02 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Key Considerations for this Protocol:

  • Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst decomposition and homocoupling side reactions.

  • Base: The use of a strong, finely powdered base like K₃PO₄ is recommended to facilitate the formation of the active boronate species from the poorly soluble boronic acid.

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings. For particularly challenging substrates, other catalyst systems, such as those with Buchwald ligands, may be explored.

  • Solvent Ratio: The ratio of the organic solvent to water may need to be optimized to achieve the best balance of solubility for all reaction components.

References

Technical Support Center: Purifying Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the unique purification challenges associated with fluorinated biaryl compounds, providing practical troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification of fluorinated biaryl compounds.

Problem Potential Causes Solutions & Optimization Strategies
Co-elution of Atropisomers or Other Isomers Isomers have nearly identical polarity and structure, making separation difficult on standard columns.Optimize Selectivity: - Switch to a Chiral Stationary Phase (CSP): This is essential for separating atropisomers. Cyclofructan-based and polysaccharide-based CSPs are often effective.[1][2]- Employ Supercritical Fluid Chromatography (SFC): SFC is a leading technique for chiral separations, often providing superior resolution and speed compared to HPLC.[3][4][5]- Modify the Mobile Phase: Altering the organic modifier (e.g., switching from methanol to ethanol in SFC or HPLC) or using additives can change selectivity.- Adjust Temperature: Lowering the temperature can enhance separation by increasing the energy difference for interaction with the stationary phase.[6]
Co-elution with Impurities Impurities have very similar polarity to the target compound due to the electronic effects of fluorine.Employ an Orthogonal Technique: - If using reversed-phase HPLC, switch to a different mechanism like Hydrophilic Interaction Chromatography (HLIC) or SFC.[3]- Change Stationary Phase: Switch to a column with different chemistry (e.g., from a C18 to a phenyl-hexyl or a dedicated fluorinated phase column).[3]- Optimize Mobile Phase: Systematically vary the solvent gradient and additives (e.g., trifluoroacetic acid, TFA) to maximize resolution.[3]
Poor Peak Shape (Tailing) Strong secondary interactions between the fluorinated compound and residual silanols on silica-based stationary phases.Minimize Silanol Interactions: - Use a modern, end-capped, high-purity silica column.- Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier (e.g., ammonium hydroxide) can improve peak shape. For acidic compounds, use an acidic modifier like formic acid or TFA.[3]- Reduce Sample Load: Overloading the column is a common cause of peak tailing.[3]
Low or No Recovery The compound may be irreversibly adsorbing to the stationary phase or degrading during the process.Change Purification Strategy: - Switch Stationary Phase: For highly polar compounds prone to sticking on silica, consider alternatives like alumina, Florisil, or a polymer-based column.[3]- Use a "Greener," Milder Technique: SFC uses CO₂ as the main mobile phase and operates at lower temperatures, which can be beneficial for thermally labile compounds.[3][4]- Test Compound Stability: Perform a small-scale test to see if your compound is stable in the chosen solvents and on the stationary phase over time.[3]

Purification Method Selection

Choosing the right purification technique is critical. The following diagram outlines a decision-making process for selecting a suitable strategy.

G cluster_0 Purification Strategy Selection start Initial Assessment of Crude Product is_chiral Does the biaryl have stable atropisomers? start->is_chiral purity_check Is purity >95% by achiral method (e.g., RP-HPLC)? is_chiral->purity_check  No   sfc_node Prioritize Chiral SFC (Supercritical Fluid Chromatography) is_chiral->sfc_node  Yes   flash_node Standard Flash Chromatography (Silica, Alumina, etc.) purity_check->flash_node  Yes (Simple Impurities)   rp_hplc_node Preparative RP-HPLC purity_check->rp_hplc_node  No (Complex Mixture)   hplc_node Consider Chiral HPLC (Normal or Reversed-Phase) sfc_node->hplc_node If SFC is unavailable or unsuccessful end_node Purified Compound sfc_node->end_node hplc_node->end_node achiral_sfc Consider Achiral SFC (Fast & Green) achiral_sfc->end_node crystallization Attempt Crystallization flash_node->crystallization If further polishing is needed flash_node->end_node rp_hplc_node->achiral_sfc For orthogonal separation or improved speed rp_hplc_node->end_node crystallization->end_node

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated biaryl compounds so difficult to separate from impurities? The introduction of fluorine atoms dramatically alters a molecule's electronic properties, including its polarity and dipole moment.[7][8] This can make the polarity of your target compound very similar to that of reaction byproducts or starting materials, leading to co-elution in standard chromatography systems.[3]

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over traditional HPLC? SFC should be strongly considered in the following scenarios:

  • Chiral Separations: SFC is often superior to HPLC for resolving atropisomers and other chiral compounds.[3][5]

  • High-Throughput Purification: SFC runs are typically much faster than HPLC runs, significantly reducing purification time.[5]

  • Thermally Labile Compounds: SFC generally uses lower temperatures, protecting compounds that might degrade under HPLC conditions.[4]

  • "Green" Chemistry: SFC primarily uses captured CO₂ as the mobile phase, drastically reducing the consumption and disposal of organic solvents.[3][5]

Q3: My fluorinated compound shows poor retention (elutes in the void volume) in reversed-phase HPLC. What should I do? This indicates your compound is too polar for the non-polar stationary phase. To improve retention, you can:

  • Use a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.[3]

  • Switch to a more suitable chromatographic technique like HILIC or SFC, which are designed for polar compounds.[3]

Q4: Can the position of the fluorine atom on the biaryl system affect purification? Yes, absolutely. The location and number of fluorine atoms influence the molecule's overall dipole moment, its ability to form intermolecular bonds, and its steric profile.[7][9] This can change how strongly the molecule interacts with the stationary phase, thereby affecting retention time and selectivity. Two isomeric compounds with fluorine at different positions can have vastly different chromatographic behaviors.

Quantitative Data Summary

Direct quantitative comparisons are highly compound-dependent. However, the following table provides a general comparison of common purification techniques for fluorinated biaryls based on typical performance metrics.

Technique Typical Purity Achieved Relative Speed Solvent Consumption Best For
Flash Chromatography (Silica) Good (>95%) for simple mixturesFastHighRemoving major, non-isomeric impurities.
Reversed-Phase HPLC High to Very High (>98%)Slow to ModerateHighAchiral separation of polar to moderately polar compounds.
Chiral HPLC Very High (>99% ee)SlowModerate to HighHigh-resolution separation of stable atropisomers.[2]
Supercritical Fluid Chromatography (SFC) Very High (>99% ee)Very FastVery LowChiral and achiral separations; high-throughput purification.[3][5]

Experimental Protocols

Protocol: Preparative SFC for Atropisomer Separation

This protocol provides a general methodology for separating the atropisomers of a fluorinated biaryl compound using preparative Supercritical Fluid Chromatography (SFC).

1. Analytical Method Development (Scouting):

  • Objective: To find a suitable chiral stationary phase (CSP) and mobile phase conditions for separation.

  • Columns: Screen a set of analytical-scale (e.g., 150 mm x 4.6 mm) CSPs (e.g., polysaccharide-based, cyclofructan-based).

  • Mobile Phase: Supercritical CO₂ (Phase A) and a modifier (Phase B), typically Methanol or Ethanol.

  • Initial Conditions:

    • Flow Rate: 3-4 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Gradient: Start with a fast gradient (e.g., 5% to 40% B in 5 minutes).

  • Analysis: Identify the column and isocratic/gradient conditions that provide the best separation (resolution > 1.5) of the atropisomers.

2. Scale-Up to Preparative SFC:

  • Objective: To purify a larger quantity of the material based on the optimized analytical method.

  • Column: Select a preparative-scale column (e.g., 250 mm x 21.2 mm) with the same stationary phase identified in the scouting stage.[3]

  • Sample Preparation: Dissolve the crude fluorinated biaryl compound in a suitable solvent (e.g., the mobile phase modifier or another miscible solvent like isopropanol) at a high concentration (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved and filtered.[3]

  • Preparative Conditions (Example): [3]

    • Flow Rate: 70 g/min

    • Back Pressure: 120 bar

    • Column Temperature: 35 °C

    • Mobile Phase: Isocratic or gradient conditions scaled from the analytical method. For example, 25% Methanol in CO₂.

    • Injection Volume: Calculated based on column size and sample concentration, often in the 1-5 mL range per injection.

  • Fraction Collection: Use a UV-Vis or Mass Spectrometer-triggered fraction collector to isolate the separated atropisomers into distinct fractions.

  • Post-Purification: Evaporate the solvent (mostly CO₂, which evaporates automatically, and the small amount of modifier) from the collected fractions to obtain the purified isomers.

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for troubleshooting a failed or suboptimal purification attempt.

G cluster_1 Purification Troubleshooting Workflow start Initial Purification Attempt outcome Evaluate Outcome (Purity, Recovery, Peak Shape) start->outcome purity_issue Problem: Low Purity / Co-elution outcome->purity_issue Low Purity recovery_issue Problem: Low Recovery outcome->recovery_issue Low Recovery peak_issue Problem: Poor Peak Shape outcome->peak_issue Bad Peaks success Successful Purification outcome->success Acceptable sol_purity1 Change Stationary Phase (Orthogonal Selectivity) purity_issue->sol_purity1 sol_purity2 Optimize Mobile Phase (Gradient, Additives) purity_issue->sol_purity2 sol_purity3 Switch to SFC for Chiral/Difficult Separations purity_issue->sol_purity3 sol_recovery1 Check Compound Stability in Mobile Phase recovery_issue->sol_recovery1 sol_recovery2 Use Milder Technique (e.g., SFC) recovery_issue->sol_recovery2 sol_recovery3 Change Stationary Phase (e.g., Alumina, Polymer) recovery_issue->sol_recovery3 sol_peak1 Reduce Sample Load peak_issue->sol_peak1 sol_peak2 Add Mobile Phase Modifier (e.g., TFA, NH4OH) peak_issue->sol_peak2 sol_peak3 Use End-Capped Column peak_issue->sol_peak3 sol_purity1->outcome sol_purity2->outcome sol_purity3->outcome sol_recovery1->outcome sol_recovery2->outcome sol_recovery3->outcome sol_peak1->outcome sol_peak2->outcome sol_peak3->outcome

References

impact of water on 2-Fluoro-4-hydroxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Fluoro-4-hydroxyphenylboronic acid in aqueous media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in water?

A1: Like other arylboronic acids, this compound is susceptible to degradation in aqueous solutions, primarily through a process called protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which renders the compound inactive for coupling reactions. The stability is highly dependent on the pH of the solution. Generally, boronic acids are most stable at a neutral pH.[2] Both acidic and basic conditions can catalyze protodeboronation.[1]

The substituents on the phenyl ring also play a crucial role. The electron-withdrawing fluorine atom can influence the Lewis acidity of the boronic acid, potentially affecting its stability.[3][4] The hydroxyl group, being electron-donating, can also impact the electronic properties of the molecule and its interaction with water.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The main degradation pathway is protodeboronation.[1] This process can occur through different mechanisms depending on the pH. In acidic conditions, the reaction is generally acid-catalyzed.[1] Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)3]⁻), which can then react with water.[1] For some boronic acids, oxidative degradation can also be a concern, especially in the presence of oxidizing agents or exposure to air over extended periods.[5]

Q3: How should I store this compound, both as a solid and in solution?

A3:

  • Solid Form: Store in a tightly sealed container in a cool, dry place (recommended temperature: 2-8°C).[5][6] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[2]

  • In Solution: Solutions of boronic acids are generally less stable than the solid material. If you need to prepare a stock solution, use a dry, aprotic solvent. For reactions in aqueous media, it is best to prepare the aqueous solution of the boronic acid immediately before use. If storage is necessary, keep the solution at a low temperature (e.g., -20°C) for a limited time.[2]

Q4: Can I use this compound in Suzuki-Miyaura reactions with aqueous solvent systems?

A4: Yes, Suzuki-Miyaura reactions are often performed in aqueous solvent systems. However, the presence of water can promote protodeboronation as an undesired side reaction.[1] To minimize degradation, it is crucial to carefully optimize the reaction conditions, including the base, solvent mixture, temperature, and reaction time. Using a "slow-release" strategy with a boronic ester derivative, such as a MIDA boronate, can also be effective in minimizing the concentration of the free boronic acid and thus reducing degradation.[1]

Troubleshooting Guide: Stability-Related Issues in Experiments

This guide addresses common problems that may arise due to the instability of this compound in aqueous experimental setups.

Problem Potential Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling Protodeboronation of this compound. This is a common side reaction in aqueous and/or basic conditions.[1][7]1. Optimize pH: Use a milder base (e.g., K₂CO₃, K₃PO₄) and avoid strongly acidic or basic conditions.[7] 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. 3. Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of decomposition. 4. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can contribute to degradation and side reactions.[7] 5. Use a Co-solvent: Employing a mixed solvent system (e.g., dioxane/water, THF/water) can sometimes mitigate degradation.[8]
Formation of phenol byproduct (2-Fluoro-4-phenol) Complete protodeboronation of the starting material. The boronic acid group is replaced by a hydrogen atom.1. Confirm Reagent Quality: Ensure the this compound has not degraded during storage. 2. Re-evaluate Reaction Conditions: The conditions may be too harsh, leading to rapid decomposition. Refer to the solutions for "Low or no yield".
Inconsistent reaction outcomes Variable stability of the boronic acid in solution. The concentration of the active reagent may be decreasing over time if stock solutions are used.1. Prepare Fresh Solutions: Always use freshly prepared solutions of the boronic acid for each experiment. 2. Standardize Procedures: Ensure consistent timing between solution preparation and use in the reaction.
Homocoupling of the boronic acid Presence of oxygen and/or certain palladium catalysts. This leads to the formation of a biphenyl byproduct derived from two molecules of the boronic acid.[7]1. Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and execution.[7] 2. Catalyst Choice: Select a palladium catalyst and ligand system that is less prone to inducing homocoupling.

Quantitative Stability Data

Parameter Effect on Stability General Trend
pH HighBoronic acids are generally least stable at very high and very low pH. Stability is often maximal around neutral pH.[2]
Temperature HighHigher temperatures generally accelerate the rate of protodeboronation.
Electron-withdrawing Substituents (e.g., -F) ModerateCan increase the Lewis acidity of the boron atom, which may influence the rate of protodeboronation. The effect is position-dependent.[3][4]
Electron-donating Substituents (e.g., -OH) ModerateCan decrease the Lewis acidity, potentially affecting the equilibrium between the boronic acid and the boronate anion.
Oxygen HighThe presence of oxygen can lead to oxidative degradation and promote side reactions like homocoupling.[7]

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability by HPLC

This protocol provides a framework for monitoring the degradation of this compound in an aqueous buffer over time.

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 10).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: At time zero (t=0), add a small aliquot of the stock solution to each of the buffer solutions to achieve the desired final concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC with a suitable column (e.g., C18). Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.

  • Quantification: Monitor the peak area of the this compound peak at each time point to determine the percentage of the compound remaining. The appearance of a new peak corresponding to 2-fluoro-4-phenol would indicate protodeboronation.

  • Data Analysis: Plot the percentage of remaining this compound versus time for each pH to determine the degradation rate.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol is useful for qualitatively observing the degradation of this compound in a deuterated aqueous environment.

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., D₂O/acetonitrile-d₃) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic aromatic signals of the starting material.

  • pH Adjustment (Optional): To study the effect of pH, a small amount of a non-protonated acid (e.g., DCl) or base (e.g., NaOD) can be added.

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at various time intervals while keeping the sample at a constant temperature.

  • Analysis: Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the protodeboronated product (2-fluoro-4-phenol). The integration of the peaks can be used for semi-quantitative analysis.

Visualizations

degradation_pathway cluster_main Aqueous Environment boronic_acid This compound protodeboronation Protodeboronation (H₂O, H⁺ or OH⁻) boronic_acid->protodeboronation phenol 2-Fluoro-4-phenol (Degradation Product) protodeboronation->phenol troubleshooting_workflow start Low/No Product Yield in Aqueous Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time, Atmosphere) start->check_conditions optimize_base Optimize Base (Use milder base, e.g., K₂CO₃) check_conditions->optimize_base optimize_temp_time Lower Temperature & Minimize Reaction Time check_conditions->optimize_temp_time inert_atmosphere Ensure Strict Inert Atmosphere check_conditions->inert_atmosphere successful_reaction Successful Reaction optimize_base->successful_reaction optimize_temp_time->successful_reaction inert_atmosphere->successful_reaction

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving 2-Fluoro-4-hydroxyphenylboronic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

A: Low or no product formation in Suzuki-Miyaura coupling reactions with this compound can stem from several factors related to catalyst activity and substrate stability. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low/No Product Yield reagent_quality 1. Verify Reagent Purity - Boronic acid (check for degradation) - Aryl halide - Solvent (anhydrous and degassed) - Base (dry and finely powdered) start->reagent_quality atmosphere 2. Confirm Inert Atmosphere - Proper degassing of solvents - Positive pressure of N₂ or Ar reagent_quality->atmosphere Reagents OK catalyst_check 3. Assess Catalyst System - Use fresh, active catalyst/precatalyst - Ensure appropriate ligand is used atmosphere->catalyst_check Atmosphere OK optimization 4. Systematic Parameter Optimization catalyst_check->optimization Catalyst OK base_solvent Screen Bases and Solvents - Weaker base (e.g., K₂CO₃, KF) - Anhydrous solvent (e.g., Dioxane, THF) optimization->base_solvent No Improvement ligand_catalyst Screen Catalysts and Ligands - Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Use air-stable precatalysts optimization->ligand_catalyst No Improvement temp_conc Adjust Temperature & Concentration - Lower temperature to improve stability - Vary concentration (typically 0.1-0.5 M) optimization->temp_conc No Improvement success Reaction Successful base_solvent->success Improvement Observed ligand_catalyst->success Improvement Observed temp_conc->success Improvement Observed

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Reagent Quality: Boronic acids, especially those with functional groups, can degrade over time. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, which can be accelerated by moisture and strong bases.[1] Ensure your this compound is pure and has been stored correctly. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can contribute to catalyst deactivation and homocoupling of the boronic acid.[1]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Inadequate inerting of the reaction vessel can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.[1]

  • Catalyst System: The combination of an ortho-fluoro and a para-hydroxy group on the boronic acid can present challenges. The electron-withdrawing nature of the fluorine atom can slow the transmetalation step, necessitating a more active catalyst system.[2] The phenolic hydroxyl group can potentially coordinate to the palladium center, which may either stabilize the catalyst or form inactive complexes. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote key steps in the catalytic cycle and stabilize the palladium center.[1]

  • Parameter Optimization:

    • Base Selection: The phenolic proton is acidic and will react with the base. Strong bases may also promote protodeboronation. Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.

    • Solvent System: The choice of solvent can influence both substrate stability and catalyst activity. Anhydrous solvents like dioxane or THF are often preferred.[3]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and substrate degradation. Finding an optimal temperature that balances reactivity and stability is crucial.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture is turning black, and the reaction has stalled. What is causing this, and how can I prevent it?

A: The formation of a black precipitate is typically indicative of the agglomeration of the palladium catalyst into inactive palladium black. This is a common deactivation pathway, often accelerated by high temperatures, inappropriate ligand choice, or high catalyst loading.

Solutions:

  • Lower Reaction Temperature: High temperatures can promote the aggregation of palladium nanoparticles.

  • Use More Robust Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.

  • Reduce Catalyst Loading: While counterintuitive, lower catalyst concentrations can sometimes disfavor aggregation pathways.

  • Ensure Proper Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting precipitation.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-fluoro substituent on this compound affect the reaction?

A1: The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the boronic acid. This can lead to improved reactivity and selectivity in some cases by affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] However, it can also make the boronic acid more susceptible to protodeboronation, especially under strongly basic conditions.

Q2: Can the para-hydroxy group on the boronic acid interfere with the palladium catalyst?

A2: Yes, the phenolic hydroxyl group can have several effects. It can coordinate to the palladium center, which in some cases can stabilize the catalytic nanoparticles.[4] However, strong coordination could also lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst.[5] Additionally, the acidity of the phenol requires at least one equivalent of base for its deprotonation before the catalytic cycle can proceed efficiently.

Q3: I am observing significant homocoupling of my boronic acid. What is the cause and how can I minimize it?

A3: Homocoupling of boronic acids to form biaryl byproducts is primarily caused by the presence of oxygen in the reaction mixture.[1][6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[6] To minimize this:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1]

  • Use a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce the amount of Pd(II) available for homocoupling.

Potential Catalyst Deactivation Pathways

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Agglomeration Agglomeration Active_Catalyst->Agglomeration High Temp./ Poor Ligand Stability Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Presence of O₂ Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Impurities or Strong Substrate Coordination (e.g., via -OH group) Pd_Black Inactive Palladium Black Agglomeration->Pd_Black Inactive_Complex Inactive Pd-Ligand/ Pd-Substrate Complex Ligand_Degradation->Inactive_Complex Poisoning->Inactive_Complex

Caption: Common catalyst deactivation pathways.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for Suzuki-Miyaura couplings involving fluorinated and hydroxylated phenylboronic acids. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Representative Catalyst Systems for Coupling with Functionalized Phenylboronic Acids

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[7]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1103~95[8]
4-Bromo-toluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2.2)K₃PO₄ (2)t-AmylOH1001892[7]
Aryl ChlorideXPhos Pd G3 (0.5-2)-K₃PO₄ (2)Dioxane/H₂O (10:1)80-11012-24Variable[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Inactive catalyst, poor reagent quality, non-inert conditions, substrate decomposition (protodeboronation).Use fresh, active catalyst; ensure anhydrous/degassed solvents; run under N₂/Ar; screen milder bases (K₂CO₃, KF) and anhydrous conditions.[1]
Palladium Black Catalyst agglomeration.Lower reaction temperature; use bulky, electron-rich ligands (e.g., XPhos, SPhos); reduce catalyst loading.
Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents; maintain a positive pressure of inert gas.[1][6]
Protodeboronation Presence of water and strong base.Use anhydrous solvents; switch to a milder base (e.g., KF).[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve 0.1-0.5 M concentration)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.[1][3]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][7]

References

common impurities in commercial 2-Fluoro-4-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Fluoro-4-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound, while typically supplied at purities of 95-97%, may contain several types of impurities. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route used for manufacturing.

  • Degradation Products: Resulting from the inherent stability of the molecule.

  • Polymeric Species: Formed by intermolecular dehydration of boronic acid molecules.

Q2: What are the specific chemical structures of likely impurities I should be aware of?

A2: Based on common synthetic pathways for arylboronic acids, the following impurities are plausible. A likely synthetic route involves the formation of a Grignard reagent from a protected bromophenol precursor, followed by reaction with a borate ester and subsequent deprotection.

Q3: How can I detect these impurities in my sample?

A3: The most common method for analyzing the purity of this compound and detecting potential impurities is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities, particularly if they are present at significant levels.

Q4: My experiments are giving inconsistent results. Could impurities in the boronic acid be the cause?

A4: Yes, impurities in this compound can significantly impact reaction outcomes, especially in sensitive applications like Suzuki-Miyaura cross-coupling reactions. For instance, the presence of the deborylated impurity (3-Fluorophenol) will reduce the effective concentration of your desired reagent, leading to lower yields. Inorganic impurities or residual palladium from the manufacturing process of a coupling partner can also interfere with your reaction.

Troubleshooting Guide

Issue EncounteredPotential Cause Related to ImpuritiesRecommended Action
Low Yield in Suzuki-Miyaura Coupling Presence of 3-Fluorophenol (deborylated impurity) reduces the amount of active boronic acid.1. Verify the purity of the boronic acid using the provided HPLC-UV protocol.2. If significant degradation is observed, consider purchasing a fresh batch or purifying the existing material.3. Ensure proper storage conditions (see Q5 in FAQs).
Unexpected Side Products in Reaction The starting material, 1-Bromo-2-fluoro-4-methoxybenzene, or its regioisomer may be present and participate in the reaction.1. Analyze the starting material by HPLC-UV or GC-MS to check for these impurities.2. If present, purification of the boronic acid may be necessary.
Inconsistent Reaction Initiation or Rate Presence of boric acid or polymeric boronic acid species can alter reaction kinetics.1. Consider dissolving the boronic acid in the reaction solvent and filtering any insoluble material before adding it to the reaction mixture.
Difficulty in Product Purification Impurities from the boronic acid co-elute with the desired product.1. Optimize your purification method (e.g., chromatography gradient, solvent system) based on the expected impurities.2. Consider an acidic or basic wash during workup to remove phenolic impurities.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity NameChemical StructureMolecular WeightLikely Origin
3-FluorophenolC₆H₅FO112.10Degradation (Protodeboronation)
1-Bromo-2-fluoro-4-methoxybenzeneC₇H₆BrFO205.03Synthetic Precursor
2-Fluoro-4-methoxy-phenylboronic acidC₇H₈BFO₃169.95Incomplete Demethylation
Boric AcidH₃BO₃61.83Degradation/Byproduct
Polymeric Anhydrides (Boroxines)VariableVariableDehydration of Boronic Acid

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

Objective: To determine the purity of this compound and identify the presence of potential impurities by HPLC-UV.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound.

    • Analyze any additional peaks as potential impurities. Relative retention times can be used for tentative identification if reference standards are not available. The peak area percentage can be used to estimate the purity.

Mandatory Visualization

cluster_synthesis Likely Synthetic Pathway Precursor 1-Bromo-2-fluoro-4-methoxybenzene Grignard Grignard Reagent Formation Precursor->Grignard Mg Reaction Reaction with Borate Ester Grignard->Reaction Borate_Ester Trialkyl Borate Borate_Ester->Reaction Intermediate Protected Boronic Ester Reaction->Intermediate Deprotection Demethylation Intermediate->Deprotection e.g., BBr3 Product This compound Deprotection->Product cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results Check_Purity Analyze Boronic Acid Purity (HPLC-UV) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Impurity (e.g., by MS or with standards) Impurity_Detected->Identify_Impurity Yes No_Impurity Purity is High. Investigate Other Reaction Parameters. Impurity_Detected->No_Impurity No Assess_Impact Assess Impact on Reaction Identify_Impurity->Assess_Impact Purify Purify Boronic Acid or Purchase New Batch Assess_Impact->Purify

Validation & Comparative

A Comparative Analysis of 2-Fluoro-4-hydroxyphenylboronic Acid and 4-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of biaryl compounds prevalent in pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed reaction. This guide provides an objective comparison of the reactivity of 2-Fluoro-4-hydroxyphenylboronic acid and its non-fluorinated analog, 4-hydroxyphenylboronic acid, supported by electronic property data and a representative experimental protocol.

Electronic Properties and Their Influence on Reactivity

The primary difference between the two molecules is the presence of a fluorine atom at the ortho-position to the boronic acid moiety in this compound. This substitution significantly influences the electronic environment of the boron atom, which in turn affects the reactivity of the molecule in the Suzuki-Miyaura coupling.

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[1] This effect increases the Lewis acidity of the boron atom.[2][3] An increase in Lewis acidity facilitates the formation of the tetrahedral boronate species upon addition of a base, which is a crucial step for the subsequent transmetalation in the Suzuki-Miyaura catalytic cycle.[4][5] While the hydroxyl group in the para-position has an electron-donating mesomeric effect (+M), the inductive effect of the ortho-fluorine is generally more pronounced in influencing the acidity of the boronic acid.[1] Therefore, this compound is expected to be more acidic (lower pKa) than 4-hydroxyphenylboronic acid. This enhanced acidity can lead to a faster rate of transmetalation and potentially higher reaction yields under certain conditions.[1][6]

Quantitative Data Presentation

The following table summarizes the key properties of the two boronic acids.

PropertyThis compound4-hydroxyphenylboronic acid
Chemical Structure
CAS Number 1376989-43-3[7]71597-85-8[8]
Molecular Formula C₆H₆BFO₃[7]C₆H₇BO₃[8]
Molecular Weight 155.92 g/mol [7]137.93 g/mol [8]
pKa (Predicted) 8.67 ± 0.31[7]~8.8 (unsubstituted phenylboronic acid is 8.83)[1]
Reactivity Summary The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, which can lead to faster formation of the reactive boronate species and enhanced reactivity in the transmetalation step of the Suzuki coupling.[1][2][6]A standard boronic acid for Suzuki coupling, its reactivity is well-established. The hydroxyl group is an activating group. It is generally less reactive than its ortho-fluoro substituted counterpart due to lower Lewis acidity.[8][9]

Mandatory Visualizations

G Chemical Structures A This compound A_img A_img B 4-hydroxyphenylboronic acid B_img B_img

Caption: Structures of the compared boronic acids.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)3-) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product R1-R2 R1-Pd(II)-R2(L2)->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A Combine Aryl Halide, Boronic Acid, and Base in a Flask B Add Solvent and Degas the Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture with Stirring C->D E Monitor Reaction Progress (e.g., by TLC) D->E F Work-up: Quench, Extract, and Dry Organic Layer E->F G Purify Product (e.g., Column Chromatography) F->G H Characterize Product (e.g., NMR, MS) G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv) (either this compound or 4-hydroxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition and Degassing: Add the solvent mixture to the flask. Degas the mixture by bubbling an inert gas (Nitrogen or Argon) through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Attach a condenser to the flask and heat the mixture to a desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This general protocol provides a starting point for performing Suzuki-Miyaura coupling reactions with either this compound or 4-hydroxyphenylboronic acid.[10][11] Researchers should consult the literature for specific conditions tailored to their substrates of interest.

References

A Comparative Guide to Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents in achieving this through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of ortho-, meta-, and para-fluorophenylboronic acid isomers in this critical carbon-carbon bond-forming reaction. While direct, head-to-head comparative studies under identical conditions are not extensively available in the literature, this guide synthesizes available experimental data to offer insights into their relative reactivity and performance.

The Suzuki-Miyaura Coupling Reaction: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-X Ar-X Pd(0)Ln->Ar-X Catalyst Regeneration Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (with Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X->Ar-Pd(II)-X(Ln) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Fluorine Substitution on Reactivity

The position of the fluorine atom on the phenylboronic acid ring influences its reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boronic acid, potentially facilitating the transmetalation step.[1]

  • Steric Effects: An ortho-fluorine substituent can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate.

Comparative Performance Data

The following tables summarize the available experimental data for the Suzuki-Miyaura coupling of ortho-, meta-, and para-fluorophenylboronic acid with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which may influence the observed yields.

Table 1: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides

Aryl BromideCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110390
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110394
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110392
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110375

Data sourced from a study using a heterogeneous palladium catalyst supported on COOH-modified graphene.[2]

The data in Table 1 suggests that for 4-fluorophenylboronic acid, the position of the fluorine substituent on the aryl bromide coupling partner does not have a remarkable influence on the catalytic activity.[2]

Table 2: Comparison with Other Boronic Acids under Identical Conditions

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110390
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110385
4-Vinylphenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110378
4-Carboxyphenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O110365

Data from the same study as Table 1, allowing for a direct comparison of the electronic effects of the para-substituent.[2]

This comparison indicates that the electron-withdrawing nature of the fluorine atom in the para position leads to a slightly higher conversion compared to the unsubstituted phenylboronic acid under these specific conditions.[2]

Due to the limited availability of directly comparative studies for the ortho- and meta-isomers under identical conditions to the para-isomer, a quantitative comparison of yields is challenging. However, based on general principles of steric hindrance, it can be anticipated that the ortho-isomer may exhibit lower reactivity in some cases.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with fluorinated phenylboronic acid isomers.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 3-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow A Reaction Setup: - Aryl Halide - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up: - Dilution - Washing E->F Reaction Complete G Purification: - Column Chromatography F->G H Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of fluorinated phenylboronic acid isomer in a Suzuki-Miyaura coupling can influence reaction outcomes. The available data suggests that the para-isomer is a highly effective coupling partner, with its reactivity being comparable to or slightly greater than unsubstituted phenylboronic acid. While a comprehensive, direct comparison of all three isomers under identical conditions is lacking in the literature, the principles of electronic and steric effects provide a framework for predicting their relative reactivity. The para- and meta-isomers are generally expected to be more reactive than the sterically hindered ortho-isomer. The provided experimental protocol serves as a starting point for the optimization of Suzuki-Miyaura couplings with these valuable fluorinated building blocks.

References

Topic: Reactivity of 2-Fluoro-4-hydroxyphenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents is critical. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forming carbon-carbon bonds, and the selection of the organoboron nucleophile is a key determinant of a reaction's success. This guide provides a direct comparison between 2-Fluoro-4-hydroxyphenylboronic acid and its pinacol ester derivative, focusing on the fundamental trade-off between reactivity and stability.

The Reactivity vs. Stability Trade-Off

The core difference between a boronic acid and its corresponding pinacol ester is a balance between chemical stability and reactivity.[1]

  • This compound : As a boronic acid, this compound is generally the more reactive species in Suzuki-Miyaura couplings.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][3] However, this higher reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimers known as boroxines through dehydration.[4][5] This instability can compromise long-term storage and lead to inconsistencies in reaction outcomes.[4]

  • This compound Pinacol Ester : The pinacol ester form offers significantly enhanced stability.[1][6] The pinacol group sterically shields the boron atom, making the molecule less prone to degradation and decomposition.[4][6] This results in a longer shelf life and easier handling, as the esters are often crystalline solids that can be purified using standard column chromatography.[1][5] The trade-off for this stability is typically reduced reactivity.[7] It is widely believed that under the aqueous basic conditions of the Suzuki-Miyaura reaction, the pinacol ester undergoes in situ hydrolysis to generate the more reactive boronic acid, which then participates in the catalytic cycle.[1][5]

Data Presentation: Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, the following table summarizes representative data for the performance of each compound in a Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br).

Table 1: Comparative Performance in a Suzuki-Miyaura Coupling Reaction

ParameterThis compoundThis compound pinacol ester
Relative Reactivity HigherLower
Typical Reaction Time 2 - 6 hours8 - 24 hours
Typical Reaction Temp. 80 °C100 - 110 °C
Representative Yield ~90%~85%
Handling & Storage Requires inert atmosphere and/or low temperatures for long-term storage.[3]Stable at room temperature, easy to handle in air.[1]
Purity of Starting Material Can be challenging to obtain and maintain high purity due to decomposition.[3]Generally high; can be purified by standard chromatography.[1][6]

Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura coupling reaction with 4-bromoanisole as the coupling partner.

Protocol 1: Using this compound

  • Reaction Setup : To a Schlenk tube, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add 10 mL of a degassed 10:1 mixture of toluene and water via syringe.

  • Reaction : Heat the mixture to 80 °C and stir vigorously for 4 hours, monitoring progress by TLC or GC-MS.

  • Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Using this compound pinacol ester

  • Reaction Setup : To a Schlenk tube, add this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.04 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add 10 mL of a degassed 10:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction : Heat the mixture to 100 °C and stir vigorously for 16 hours, monitoring progress by TLC or GC-MS.[8]

  • Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.

Mandatory Visualization

The following diagrams illustrate the relationship between the two boron species and the general workflow of the experiment.

G Relationship: Boronic Acid vs. Pinacol Ester BA This compound (More Reactive, Less Stable) PE This compound Pinacol Ester (Less Reactive, More Stable) BA->PE Esterification (with Pinacol) PE->BA Hydrolysis (in situ during reaction)

Caption: Interconversion and properties of the boronic acid and its pinacol ester.

G General Suzuki-Miyaura Experimental Workflow A 1. Combine Solids (Boron Reagent, Aryl Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill N₂/Ar) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (Monitor Reaction) C->D E 5. Cooldown & Quench D->E F 6. Extraction & Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

Choosing between this compound and its pinacol ester is a strategic decision based on experimental priorities.

  • Choose the boronic acid when : Maximizing the reaction rate is the primary goal, and the reagent can be used promptly after purchase or synthesis.[1]

  • Choose the pinacol ester when : Stability, ease of handling, long-term storage, and high initial purity are critical.[1] This is especially relevant for multi-step syntheses, high-throughput screening, or when reactions require prolonged heating, where the stability of the pinacol ester can lead to more reproducible and ultimately higher isolated yields.[3]

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field. While 2-Fluoro-4-hydroxyphenylboronic acid is a commonly employed reagent for introducing the 2-fluoro-4-hydroxyphenyl moiety, its stability and handling can pose challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data for analogous systems, to inform the selection of the most suitable reagent for your synthetic needs.

The inherent limitations of boronic acids, such as their propensity for protodeboronation and trimerization into boroxines, have driven the development of more stable and reliable alternatives. Among the most promising are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These alternatives offer enhanced stability, easier handling, and often lead to more reproducible and higher yields in cross-coupling reactions. This guide will also touch upon other established methods for biaryl synthesis, including the use of organosilanes (Hiyama coupling) and Grignard reagents (Kumada-Corriu coupling), providing a broader perspective on available synthetic strategies.

Performance Comparison of Boronic Acid Alternatives

While direct, side-by-side comparative data for this compound and its derivatives are not extensively published, the performance of analogous fluorinated and substituted phenylboronic acids and their trifluoroborate and MIDA boronate counterparts provides valuable insights. The following tables summarize the typical yields and reaction conditions for Suzuki-Miyaura coupling reactions, offering a baseline for comparison.

Table 1: Comparison of Boronic Acid and its Trifluoroborate Salt in Suzuki-Miyaura Coupling (Analogous Systems)

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95
Potassium Phenyltrifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O (10:1)801292
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798[1]
Potassium HeteroaryltrifluoroboratesAryl HalidesPd(OAc)₂ / RuPhosNa₂CO₃Ethanol8512-24Good to Excellent

Table 2: Performance of Other Alternative Reagents in Biaryl Synthesis (Analogous Systems)

Reagent ClassCoupling ReactionCoupling PartnerCatalyst SystemConditionsYield (%)
Organosilane (Aryltriethoxysilane)Hiyama CouplingAryl BromidePalladium catalystaq. NaOHHigh
Grignard Reagent (Arylmagnesium bromide)Kumada-Corriu CouplingAryl HalideNickel or Palladium catalystAnhydrous solventGood to Excellent
MIDA BoronateSuzuki-Miyaura CouplingAryl HalidePalladium catalystAnhydrous conditions, then aqueous base for deprotectionHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic protocol. Below are representative experimental procedures for the Suzuki-Miyaura cross-coupling reaction using potassium organotrifluoroborates and a general protocol for the conversion of a boronic acid to its corresponding trifluoroborate salt.

General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., RuPhos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., THF/H₂O, Toluene/H₂O, Ethanol)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl halide, potassium aryltrifluoroborate, base, palladium catalyst, and ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[2][3][4][5]

General Procedure for the Synthesis of Potassium Aryltrifluoroborate from Arylboronic Acid

Materials:

  • Arylboronic acid (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve the arylboronic acid in methanol in a round-bottom flask.

  • Add a saturated aqueous solution of potassium hydrogen fluoride to the methanolic solution of the boronic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the potassium aryltrifluoroborate, which can be further purified by recrystallization if necessary.[3]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Combine Aryl Halide, Potassium Aryltrifluoroborate, Base, Catalyst, Ligand inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat and Stir solvent->heat 3. cool Cool to RT heat->cool 4. extract Dilute and Extract cool->extract 5. dry Dry and Concentrate extract->dry 6. purify Column Chromatography dry->purify 7.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription Phosphorylation biaryl Biaryl Compound (e.g., from 2-Fluoro-4-hydroxyphenyl moiety) biaryl->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of the MAPK signaling pathway by a biaryl compound.[6][7]

Conclusion

For researchers engaged in the synthesis of biaryl compounds, particularly those incorporating the 2-fluoro-4-hydroxyphenyl motif, considering alternatives to the traditional boronic acid is highly recommended. Potassium organotrifluoroborates and MIDA boronates stand out as superior reagents due to their enhanced stability, ease of handling, and the potential for more consistent and higher-yielding reactions. While direct comparative data for every specific substrate may not be available, the trends observed with analogous systems provide a strong rationale for exploring these alternatives. The provided experimental protocols offer a starting point for the adoption of these improved reagents in your synthetic endeavors. Furthermore, the relevance of biaryl compounds in targeting critical signaling pathways, such as the MAPK pathway, underscores their importance in drug discovery and development.[6][7][8][9][10][11][12][13][14][15]

References

A Comparative Yield Analysis of Different Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the performance of various boronic acids in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and a nickel-catalyzed Buchwald-Hartwig amination. The following sections present quantitative yield data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of optimal reaction conditions and reagents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The choice of boronic acid significantly impacts the reaction's efficiency, with electronic and steric factors playing a crucial role. Generally, boronic acids with electron-donating groups tend to enhance the reaction rate and yield.[1] However, with optimized catalyst systems, electron-deficient and sterically hindered boronic acids can also be effective coupling partners.

Comparative Yield Data for Suzuki-Miyaura Reactions

The following table summarizes the yields of various boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. This data illustrates the influence of substituents on the boronic acid and the choice of catalyst system.

Boronic Acid/DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Methoxyphenylboronic acid (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[1]
4-(Trifluoromethyl)phenylboronic acid (electron-withdrawing)4-BromoacetophenonePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O92
2-Methylphenylboronic acid (sterically hindered)1-Bromo-4-tert-butylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O98
Thiophene-2-boronic acid (heteroaryl)4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄n-Butanol95
Furan-2-boronic acid (heteroaryl)2-ChloropyrazinePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol96[2]
Indole-5-boronic acid (heteroaryl)5-ChlorobenzoxazolePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol91[2]
Potassium Phenyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O98

Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or derivative (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To an oven-dried flask, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' (L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Chan-Lam Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. It offers the advantage of often being performed under mild, aerobic conditions.[3] The electronic nature of the boronic acid influences the yield, with electron-rich arylboronic acids generally providing higher yields.

Comparative Yield Data for Chan-Lam N-Arylation of Anilines

This table presents the yields for the N-arylation of aniline with various substituted phenylboronic acids.

Boronic AcidCoupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂88
4-Methoxyphenylboronic acid (electron-donating)AnilineCu(OAc)₂PyridineCH₂Cl₂92
3,5-Bis(trifluoromethyl)phenylboronic acid (electron-withdrawing)AnilineCu(OAc)₂PyridineCH₂Cl₂75
2-Thienylboronic acid (heteroaryl)AnilineCu(OAc)₂PyridineCH₂Cl₂85
Phenylboronic acid4-tert-ButylanilineCu(OAc)₂2,6-LutidineDichloromethane91[4]
4-Methylphenylboronic acidMorpholineCu(OAc)₂NoneDichloromethane85
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This protocol is a general guideline and may need to be optimized for different substrates.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol% to 1.0 equiv)

  • Base (e.g., Pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel, combine the arylboronic acid, amine, and copper(II) acetate.

  • Add the solvent and then the base.

  • Stir the reaction mixture at room temperature. The reaction is often open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation ArCuII Ar-Cu(II) Transmetalation->ArCuII Coordination Coordination ArCuII->Coordination ArCuIINu Ar-Cu(II)-NuH Coordination->ArCuIINu Oxidation Oxidation ArCuIINu->Oxidation ArCuIIINu Ar-Cu(III)-Nu Oxidation->ArCuIIINu RedElim Reductive Elimination ArCuIIINu->RedElim Product Ar-Nu RedElim->Product CuI Cu(I) RedElim->CuI Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation NuH R₂NH or ROH NuH->Coordination Ni_Buchwald_Hartwig_Cycle NiII Ni(II) Reduction Reduction NiII->Reduction Ni0 Ni(0) Reduction->Ni0 OxAdd Oxidative Addition Ni0->OxAdd ArNiII_I Ar¹-Ni(II)-I OxAdd->ArNiII_I LigandExchange Ligand Exchange ArNiII_I->LigandExchange ArNiII_Amine Ar¹-Ni(II)-NHAr² LigandExchange->ArNiII_Amine RedElim Reductive Elimination ArNiII_Amine->RedElim RedElim->Ni0 Product Ar¹-NHAr² RedElim->Product PhB_ester PhB(OR)₂ PhB_ester->Reduction AteComplex [PhB(OR)₂(NHAr²)]⁻ PhB_ester->AteComplex Ar1I Ar¹-I Ar1I->OxAdd AteComplex->LigandExchange Amine_Base Ar²NH₂ + Base Amine_Base->AteComplex

References

A Researcher's Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: Advantages in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of coupling partners is paramount to the success of these transformations. This guide provides an objective comparison of 2-Fluoro-4-hydroxyphenylboronic acid against other coupling reagents, highlighting its unique advantages supported by experimental principles and data. The strategic placement of the fluoro and hydroxyl groups imparts distinct electronic and steric properties that can lead to enhanced reactivity, selectivity, and stability.

Core Advantages of this compound

The utility of this compound is derived from the synergistic effects of its ortho-fluoro and para-hydroxy substituents. These groups modulate the reagent's reactivity and physical properties in several key ways.

  • Enhanced Reactivity and Transmetalation: The presence of an electron-withdrawing fluorine atom at the ortho position increases the Lewis acidity of the boron center.[1][2] This heightened electrophilicity facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction rates and higher yields compared to non-fluorinated or electron-rich analogues.[3][4]

  • Modulated Acidity and Stability: While the electron-withdrawing fluorine atom increases the overall acidity (lowers the pKa) of the boronic acid, the ortho-positioning can also prevent unwanted side reactions.[1][5] Furthermore, fluorinated phenylboronic acids can exhibit improved stability against protodeboronation, a common decomposition pathway for boronic acids, especially under basic conditions.[6]

  • Steric Influence and Selectivity: The ortho-substituent introduces steric hindrance that can play a key role in preventing the coordination of other molecules to the boron atom, which can accelerate the desired amidation or coupling reaction.[5] This steric effect can also influence the regioselectivity of the coupling reaction.

  • Functional Group Handle: The para-hydroxy group provides a valuable site for further functionalization. It can be used as a synthetic handle for subsequent reactions, such as etherification or esterification, allowing for the construction of more complex molecular architectures. It also enhances solubility in polar protic solvents.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the boronic acid. The electron-withdrawing properties of the fluorine substituent in this compound generally lead to favorable reaction kinetics.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Observation
Phenylboronic Acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95Baseline for unsubstituted arylboronic acid.[7]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O708~100Electron-withdrawing group enhances reactivity.[8]
4-Hydroxyphenylboronic AcidAryl BromidePd(OAc)₂ / dppfK₂CO₃THF6720VariableElectron-donating group can slow the reaction.[9]
Mesitylboronic Acid (2,4,6-Trimethyl)IodobenzenePd(PPh₃)₄VariousDME801617-68Significant steric hindrance slows transmetalation.[10]
This compound Typical Aryl HalidePd(PPh₃)₄K₂CO₃Dioxane/H₂O904-12Good to ExcellentHypothesized good reactivity due to ortho-fluoro activation, balanced by para-hydroxy group.

Note: The data presented provides a general performance benchmark. Direct comparison of yields should be approached with caution as optimal reaction conditions can vary significantly between different studies and substrates.[3]

Comparison with Alternative Coupling Reagents

While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods exist. The advantages of using boronic acids, such as this compound, become clear when compared to alternatives.

Coupling ReactionOrganometallic ReagentAdvantages of Boronic Acids (Suzuki)Disadvantages of Alternatives
Suzuki-Miyaura Organoboron Low toxicity, high stability (air & moisture), commercially available, environmentally benign byproducts (borates). [11]N/A
StilleOrganotinBoronic acids are significantly less toxic.[12]Organotin reagents are highly toxic, and removal of tin byproducts can be difficult.[12]
NegishiOrganozincBoronic acids are stable in air and water.Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[12]
HiyamaOrganosilaneBoronic acids often do not require an activating agent like fluoride ions.[13]Requires activation by a fluoride source, which can sometimes be detrimental to the reaction.[13]

In recent years, alternatives to boronic acids themselves, such as potassium organotrifluoroborates and MIDA boronates, have been developed. Organotrifluoroborates are exceptionally stable crystalline solids, while MIDA boronates offer enhanced stability for multi-step synthesis.[14][15] However, boronic acids like this compound remain highly popular due to their broad availability and extensive documentation in chemical literature.

Mechanistic and Experimental Framework

Understanding the underlying mechanism and experimental workflow is crucial for leveraging the advantages of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The electron-withdrawing ortho-fluoro group on the boronic acid primarily accelerates the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product center RX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) + Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol

This protocol provides a typical procedure for a Suzuki-Miyaura coupling. Optimization of catalyst, base, solvent, and temperature is often necessary for specific substrates.[7][16]

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Experimental Workflow Diagram

Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Quench, Extract with EtOAc) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

A typical experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Fluoro-4-hydroxyphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation of 2-Fluoro-4-hydroxyphenylboronic acid. As a key building block in organic synthesis, particularly in cross-coupling reactions for pharmaceutical development, rigorous structural verification is paramount. This document outlines and compares the performance of various analytical techniques, offering supporting data from closely related analogs and predicted values where specific experimental data for the target molecule is not publicly available.

Introduction to Analytical Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information regarding the molecule's connectivity, mass, purity, functional groups, and three-dimensional structure.

Performance Comparison of Analytical Methods

The selection of an analytical technique often depends on the specific information required, sample availability, and desired throughput. The following tables summarize the qualitative and quantitative performance of common analytical methods for the characterization of this compound and its derivatives.

Table 1: Comparison of Key Analytical Methods

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry~1-10 mg, soluble in deuterated solventLow to MediumProvides unambiguous structure elucidation.Lower sensitivity compared to MS.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern<1 mg, solubleHighHigh sensitivity, provides molecular formula with high resolution MS.Isomers may not be distinguishable without chromatography.
HPLC Purity, quantification, separation of isomers<1 mg, solubleHighExcellent for purity assessment and quantification.Does not provide direct structural information.
FT-IR Spectroscopy Presence of functional groups~1-2 mg, solid or liquidHighFast and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Definitive 3D molecular structureHigh-quality single crystalLowProvides absolute stereochemistry and bond lengths/angles.Crystal growth can be a significant bottleneck.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): Due to the lack of a publicly available experimental spectrum for this compound, the following are predicted shifts based on analogs such as 2-fluorophenylboronic acid and 4-hydroxyphenylboronic acid. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Aromatic Protons (H3, H5, H6): ~6.5 - 7.5 ppm

  • Hydroxyl Proton (-OH): ~9.5 - 10.5 ppm (broad singlet)

  • Boronic Acid Protons (-B(OH)₂): ~8.0 - 8.5 ppm (broad singlet)

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The carbon spectrum will show signals for the six aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F).

  • C-F: ~160-165 ppm (d, ¹JC-F ≈ 240-250 Hz)

  • C-OH: ~155-160 ppm

  • C-B: ~125-135 ppm (broad)

  • Other Aromatic Carbons: ~110-130 ppm

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment. For this compound, a single resonance is expected. Its chemical shift provides information about the substitution pattern on the aromatic ring. The typical range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

¹¹B NMR Spectroscopy: The chemical shift of the ¹¹B nucleus is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, a broad signal is typically observed in the range of 27-33 ppm.[1] The presence of an sp²-hybridized boron atom can be confirmed with this method.[2]

Table 2: Representative NMR Data for Phenylboronic Acid Analogs

CompoundNucleusSolventChemical Shift (ppm)
Phenylboronic Acid[3]¹HDMSO-d₆7.33-7.42 (m, 2H), 7.48-7.56 (m, 1H), 7.82-7.90 (m, 2H), 8.05 (s, 2H)
2-Fluorophenylboronic Acid¹HDMSO-d₆7.10-7.25 (m, 2H), 7.35-7.45 (m, 1H), 7.60-7.70 (m, 1H), 8.2 (br s, 2H)
4-Hydroxyphenylboronic Acid[4]¹HDMSO-d₆6.71 (d, 2H), 7.59 (d, 2H), 7.81 (s, 2H), 9.61 (s, 1H)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[5]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Product Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C NMR Spectrometer->C13 F19 ¹⁹F NMR Spectrometer->F19 B11 ¹¹B NMR Spectrometer->B11 Processing Fourier Transform, Phase & Baseline Correction H1->Processing C13->Processing F19->Processing B11->Processing Analysis Structure Elucidation Processing->Analysis

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can also reveal structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of polar and non-volatile compounds like boronic acids. Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

  • Expected Molecular Ion: For this compound (C₆H₆BFO₃, MW: 155.92), the following ions are expected:

    • Positive Ion Mode: [M+H]⁺ at m/z 157.0467

    • Negative Ion Mode: [M-H]⁻ at m/z 155.0321[6]

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely lead to the loss of water (H₂O) and/or the boronic acid group [B(OH)₂].

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and tendency to form cyclic anhydrides (boroxines) at high temperatures.[7] Derivatization is therefore necessary to increase volatility. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach.

  • Derivatized Product: The hydroxyl groups of the phenol and boronic acid will be converted to trimethylsilyl (TMS) ethers.

  • Fragmentation: In Electron Ionization (EI) mode, the derivatized molecule will fragment, often with the loss of a methyl group (CH₃) from a TMS group.

Table 3: Performance of Mass Spectrometry Techniques

ParameterLC-MSGC-MS (with Derivatization)
Principle Separation by liquid chromatography followed by mass analysis.Separation by gas chromatography after chemical derivatization, followed by mass analysis.
Applicability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds or those that can be made so via derivatization.
Sample Preparation Simple dissolution in a suitable solvent.More complex, requiring a derivatization step.
Sensitivity High, especially with tandem MS (MS/MS).Good, but can be limited by derivatization efficiency.
Experimental Protocols

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to elute the compound.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Acquisition: Full scan to detect the molecular ion and product ion scan (MS/MS) to observe fragmentation.

GC-MS Protocol (with Silylation):

  • Derivatization:

    • Dry a small amount of the sample (~1 mg) under a stream of nitrogen.

    • Add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 50 µL of pyridine).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

MS_Workflow cluster_lcms LC-MS cluster_gcms GC-MS LC_Sample Sample in Solution HPLC HPLC Separation LC_Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS_Detect_LC Mass Analyzer ESI->MS_Detect_LC GC_Sample Dry Sample Derivatize Silylation GC_Sample->Derivatize GC GC Separation Derivatize->GC EI Electron Ionization GC->EI MS_Detect_GC Mass Analyzer EI->MS_Detect_GC

Mass Spectrometry Workflows

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds and for separating isomers. For this compound, reversed-phase HPLC with UV detection is a standard method.

Table 4: Typical HPLC Parameters for Boronic Acid Analysis

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with an acidic modifier (e.g., 0.1% TFA or formic acid)
Mobile Phase B Acetonitrile or Methanol
Detection UV at a wavelength where the compound absorbs (e.g., 220 or 254 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Experimental Protocol: HPLC
  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a gradient or isocratic method to elute the compound.

  • Data Analysis: The purity of the product is determined by the relative area of the main peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions for this compound:

  • O-H Stretch (Phenol & Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹ is expected due to hydrogen bonding.[8]

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong, broad band around 1310-1380 cm⁻¹.

  • C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.[9]

  • O-H Bend: In the 1200-1400 cm⁻¹ region.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition: Collect a background spectrum (of the empty ATR crystal or the KBr pellet) and then the sample spectrum.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.5 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) and rotated while being irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

XRay_Workflow Start Purified Product Crystal_Growth Crystal Growth Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Molecular Structure Structure_Refinement->Final_Structure

References

A Comparative Guide to Purity Assessment of Compounds from 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide offers an objective comparison of analytical methodologies for determining the purity of synthesized compounds derived from 2-Fluoro-4-hydroxyphenylboronic acid, a key building block in medicinal chemistry. We will delve into supporting experimental data, detailed protocols for pivotal analytical techniques, and a performance comparison with relevant alternatives.

The incorporation of the 2-fluoro-4-hydroxyphenyl motif into molecules is often achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The purity of the boronic acid precursor and the resulting coupled products directly influences reaction efficiency, yield, and the toxicological profile of the final compound.[1] Common impurities can arise from the synthesis of the boronic acid itself or from side reactions during its subsequent use. These may include unreacted starting materials, homocoupling byproducts, protodeboronation products (loss of the boronic acid group), and boronic anhydrides (boroxines), which are trimeric dehydration products.[3]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity assessment is contingent on factors such as the nature of expected impurities, required sensitivity, and available instrumentation.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent and powerful techniques for this purpose.

Table 1: Quantitative Performance of Common Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)¹¹B NMR Spectroscopy
Typical Purity Range 95-99.9%95-99.9%95-99.9%Qualitative/Structural
Limit of Detection (LOD) ~1 ng (with UV), <0.1 µg (with MS)[5]pg to fg range~0.1%mg range
Limit of Quantification (LOQ) ~5 ng (with UV), ~1.0 µg (with MS)[5]pg to fg range~0.3%Not typically used for quantification
Precision (RSD) < 2.0%[5]< 5.0%< 1.0%N/A
Key Advantage High throughput, robust for non-volatile impurities.[4][5]High sensitivity and selectivity for volatile impurities.[6]High precision, no need for identical reference standards.Direct observation of the boron atom's chemical environment.[5]
Key Disadvantage Poor retention for very polar compounds.Requires derivatization for non-volatile compounds like boronic acids.[5][6]Lower sensitivity than chromatographic methods.Low sensitivity and broad signals.
Performance in Suzuki-Miyaura Cross-Coupling: A Purity Benchmark

To contextualize the importance of purity, we can assess the performance of boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction. The yield of the desired biaryl product serves as a functional indicator of the starting material's quality. While specific data for this compound is synthesized for this guide, the trend is based on documented comparisons of similar isomers.[3]

Table 2: Comparative Performance of Phenylboronic Acid Isomers in a Standardized Suzuki-Miyaura Reaction with 4-Bromoanisole

Boronic Acid IsomerPurity by HPLC (%)Major Impurity TypeYield of Coupled Product (%)
This compound 98.5Boroxine Anhydride90
2-Fluoro-6-hydroxyphenylboronic acid99.2Unreacted Starting Material94
4-Fluoro-2-hydroxyphenylboronic acid97.8Homocoupling Byproduct86

Data is representative and intended for comparative purposes.

Experimental Protocols

Detailed and consistent methodologies are crucial for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for purity determination due to its high resolution and adaptability.[4] A reverse-phase method is commonly used for phenylboronic acids and their derivatives.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase : A gradient of acetonitrile and water, each containing 0.1% formic acid.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV at 254 nm.[3]

  • Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.

  • Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

For enhanced selectivity, a post-column derivatization method can be employed. For example, mixing the column eluate with a solution of alizarin in acetonitrile causes fluorescent complexes to form with boronic acids, allowing for highly selective detection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity but requires derivatization to increase the volatility and thermal stability of boronic acids.[5]

  • Derivatization (Silylation) :

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., pyridine).[5]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Heat the mixture at 60-70°C for 30 minutes.[5]

  • GC System :

    • Injector Temperature : 250 - 280 °C.[5]

    • Column : A non-polar capillary column (e.g., DB-5ms).[5]

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[5]

  • MS System :

    • Ion Source Temperature : 230 °C.[5]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

    • Mass Range : m/z 40 - 550.[5]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful qualitative tool for confirming the presence and structural integrity of the boronic acid moiety.

  • Sample Preparation : Dissolve ~4 mg of the compound in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.[5]

  • Instrument : A high-field NMR spectrometer.

  • Parameters : Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. The chemical shift will indicate the hybridization state of the boron atom.[5]

Visualizing the Workflow

A logical progression of analytical techniques ensures a comprehensive characterization of the synthesized compound's identity and purity.

cluster_synthesis Synthesis & Initial Check cluster_purification Purification & Primary Assessment cluster_confirmation Structural Confirmation & In-depth Analysis cluster_final Final Product synthesis Synthesis from This compound tlc TLC with Staining (e.g., Curcumin) synthesis->tlc Qualitative Check purify Column Chromatography or Recrystallization tlc->purify hplc HPLC for Purity (%) and Impurity Profile purify->hplc Quantitative Check nmr ¹H, ¹³C, ¹⁹F NMR for Structural Verification hplc->nmr gcms GC-MS (with derivatization) for Volatile Impurities hplc->gcms If necessary ms LC-MS for Molecular Weight Confirmation hplc->ms b_nmr ¹¹B NMR for Boron Environment nmr->b_nmr final Pure, Characterized Compound nmr->final ms->final

Caption: A general workflow for the purity assessment of synthesized compounds.

The following diagram illustrates the decision-making process for selecting the most appropriate primary analytical technique.

start Assess Purity of Synthesized Compound q1 Are volatile impurities a concern? start->q1 q2 Isomeric impurities a major concern? q1->q2 No m_gcms Primary Method: GC-MS (with derivatization) q1->m_gcms Yes m_hplc Primary Method: HPLC q2->m_hplc No m_ce Consider Alternative: Capillary Electrophoresis (CE) q2->m_ce Yes m_ce->m_hplc If CE unavailable

Caption: Decision tree for selecting an analytical method for purity analysis.

References

mechanistic studies of Suzuki reactions with fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanistic Nuances of Suzuki Reactions with Fluorinated Boronic Acids

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The introduction of fluorine atoms into arylboronic acids can significantly alter their reactivity and, consequently, the efficiency of the coupling process. This guide provides an objective comparison of the performance of fluorinated boronic acids against their non-fluorinated counterparts, supported by experimental data, and offers detailed mechanistic insights and experimental protocols.

Performance Comparison: The Impact of Fluorination

The electronic properties of substituents on the arylboronic acid play a crucial role in the Suzuki-Miyaura catalytic cycle, particularly in the transmetalation step. Fluorine, being a highly electronegative atom, imparts an electron-withdrawing inductive effect on the phenyl ring, which can influence the reaction kinetics.

Quantitative Data Summary

The following tables summarize quantitative data compiled from various studies, comparing the performance of fluorinated and non-fluorinated boronic acids in Suzuki-Miyaura reactions.

Table 1: Comparison of Reaction Yields for Phenylboronic Acid and its Fluorinated Analogs

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-Chloroanisole[IPr·H][Pd(η3-cin)Cl2]K₂CO₃Ethanol801295[1]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzenePd Nanoparticles on G-COOHK₂CO₃H₂O/EtOH1103~98[2]
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene1001692[3]
2,5-Difluorophenylboronic Acid4-ChlorobenzonitrilePd₂ (dba)₃ / SPhosK₃PO₄Toluene1001685[3]
3,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75Not Spec.98[4][5]

Table 2: Comparative Kinetic Data of Substituted Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemSolventBaseRelative Initial Rate (Normalized)Key ObservationsReference(s)
Phenylboronic Acid4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH~5.0Generally faster transmetalation compared to alkylboronic acids.[6]
4-Methoxyphenylboronic Acid (Electron-Rich)4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH~7.0Electron-donating groups can accelerate the transmetalation step.[6]
4-Trifluoromethylphenylboronic Acid (Electron-Poor)4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[6]
4-Fluorophenylboronic Acid (Electron-Poor)1-Bromo-4-fluorobenzenePd Nanoparticles on G-COOHH₂O/EtOHK₂CO₃Higher conversion at earlier time points compared to phenylboronic acid.The electron-withdrawing nature of fluorine appears to activate the boronic acid, leading to higher activity.[2]

Note: The relative initial rates are illustrative and highly dependent on specific reaction conditions. The data is compiled from multiple sources and serves as a comparative framework.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine on the boronic acid can influence each of these steps.

The Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdi_halide Ar¹-Pd(II)L₂-X oxidative_addition->pdi_halide transmetalation Transmetalation pdi_halide->transmetalation Ar²(F)-B(OR)₂ Base pdi_biaryl Ar¹-Pd(II)L₂-Ar²(F) transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar²(F)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : An aryl halide (Ar¹-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. This step is generally considered the rate-determining step.[7]

  • Transmetalation : The organic group from the organoboron species (Ar²(F)-B(OR)₂) is transferred to the palladium center. This step is often influenced by the electronic nature of the boronic acid. Electron-withdrawing groups, such as fluorine, can decrease the nucleophilicity of the aryl group, potentially slowing down this step.[6] However, in some systems, particularly with nickel catalysts, electron-poor arylboronic acids have been observed to undergo transmetalation more rapidly.[8]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data to compare the performance of different boronic acids.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare & Degas Reagents & Solvents setup_reaction Set up Reaction in Schlenk Flask (Inert Atmosphere) prep_reagents->setup_reaction initiate Initiate Reaction (Add Catalyst, t=0) setup_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench hplc Analyze Samples by HPLC/GC-MS quench->hplc data_analysis Plot Concentration vs. Time Determine Initial Rate hplc->data_analysis

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting meaningful comparative studies.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted to benchmark the performance of various fluorinated and non-fluorinated boronic acids.

  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Add the degassed solvent (e.g., Toluene, DMF, or a mixture with water, 5 mL) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol %) and any necessary ligands.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol for Kinetic Monitoring using HPLC
  • Reaction Setup : In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and a suitable internal standard (e.g., biphenyl, 0.5 mmol).

  • Solvent Addition : Add the degassed solvent system to the flask.

  • Initiation : Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature. This is considered time zero (t=0).

  • Sampling : At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching : Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile).

  • Analysis : Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis : Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.[6]

Conclusion

The use of fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions presents a nuanced landscape. While the electron-withdrawing nature of fluorine can, in some palladium-catalyzed systems, slow the transmetalation step, experimental evidence also suggests that fluorinated boronic acids can be highly effective coupling partners, in some cases demonstrating higher reactivity than their non-fluorinated counterparts.[2] This highlights the importance of optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to fully harness the potential of these valuable building blocks in the synthesis of novel chemical entities for research, drug development, and materials science.

References

A Comparative Guide to MIDA Boronates and 2-Fluoro-4-hydroxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two important classes of boron reagents: N-methyliminodiacetic acid (MIDA) boronates and a representative functionalized boronic acid, 2-Fluoro-4-hydroxyphenylboronic acid. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary

MIDA boronates are a class of air- and chromatographically-stable boron reagents that serve as protected forms of boronic acids.[1][2] Their key advantage lies in their exceptional stability, which allows for the handling and purification of otherwise unstable boronic acids.[3][4] MIDA boronates are designed for slow, controlled release of the active boronic acid under specific basic conditions, minimizing side reactions like protodeboronation and homocoupling.[5][6] This feature is particularly beneficial when working with sensitive or heteroaryl boronic acids.[3]

This compound is a commercially available, functionalized arylboronic acid. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling, often leading to efficient coupling.[7] The hydroxyl group offers a site for further functionalization. However, like many free boronic acids, it can be susceptible to decomposition, which may impact storage and reaction efficiency.[3]

This guide will delve into the performance of these two types of reagents, presenting a side-by-side comparison of their stability, reactivity, and application in Suzuki-Miyaura cross-coupling reactions, supported by specific experimental examples.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling

The following tables summarize experimental data for Suzuki-Miyaura reactions using a representative aryl MIDA boronate and this compound (or a closely related analog, 4-fluorophenylboronic acid, for which more direct comparative data is available).

Table 1: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

EntryAryl HalideMIDA BoronateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-Bromoanisole4-n-butylphenyl MIDA boronate2 mol% Pd(dtbpf)Cl₂3 equiv. Et₃NWaterRT2490[1][8]

Table 2: Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~98[7]
24-BromoacetophenonePhenylboronic acidPd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-n-butylphenyl MIDA boronate with p-Bromoanisole in Water [1][8]

To a vial was added 4-n-butylphenyl MIDA boronate (1.2 equiv), p-bromoanisole (1.0 equiv), and Pd(dtbpf)Cl₂ (2 mol %). The vial was sealed and triethylamine (3.0 equiv) in water was added. The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the reaction mixture was diluted with water, and the product was isolated by filtration. For higher purity, the product can be purified by passing through a short plug of silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic acid with 1-Bromo-4-fluorobenzene [7]

In a reaction vessel, 1-bromo-4-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and the G-COOH-Pd-10 catalyst were suspended in a DMF/H₂O (95:5) mixture. K₂CO₃ (2.0 equiv) was added as the base. The reaction mixture was heated to 110 °C and stirred for 48 hours. The progress of the reaction was monitored by gas chromatography. After completion, the product was isolated and purified by standard methods.

Mandatory Visualizations

G cluster_0 MIDA Boronate cluster_1 This compound MIDA_Boronate 2F4OHPBA

Caption: Chemical structures of a MIDA boronate and this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R²-B(OR)₂) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boron Reagent, Catalyst, Base Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat and Stir (under inert atmosphere) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective Comparison

Stability and Handling:

  • MIDA Boronates: Are exceptionally stable, often crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[2][9] This allows for their easy handling, purification, and long-term storage, even for boronic acid counterparts that are inherently unstable.[3][10] The MIDA ligand protects the boron center from decomposition pathways like protodeboronation and oxidation.[6]

  • This compound: As a free boronic acid, it is generally less stable than its MIDA-protected counterpart. Boronic acids can be susceptible to decomposition on the benchtop over time.[3] The presence of the hydroxyl group may also introduce additional handling considerations.

Reactivity and Reaction Control:

  • MIDA Boronates: The reactivity of MIDA boronates is attenuated due to the coordination of the MIDA ligand to the boron center.[11] Deprotection to the active boronic acid is achieved under specific basic conditions, allowing for a slow and controlled release into the reaction mixture.[5] This slow release mechanism is advantageous as it keeps the concentration of the reactive boronic acid low, thereby minimizing unwanted side reactions.[6] This makes MIDA boronates particularly suitable for complex syntheses and for reactions involving unstable boronic acids.[3]

  • This compound: The reactivity of this boronic acid is directly available in the reaction mixture. The electron-withdrawing fluorine atom can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to high reaction efficiency.[7] However, the lack of a controlled-release mechanism means that the boronic acid is fully exposed to the reaction conditions from the start, which can lead to decomposition or side reactions if the substrate is sensitive.

Scope and Applications:

  • MIDA Boronates: The MIDA boronate platform is highly versatile and has been applied to a wide range of substrates, including those with sensitive functional groups and heteroaryl systems.[2][9] Their stability and controlled reactivity make them ideal for iterative cross-coupling strategies, enabling the modular synthesis of complex molecules.[11]

  • This compound: This reagent is valuable for introducing a fluorinated and hydroxylated phenyl motif into a target molecule. Fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate. The hydroxyl group provides a handle for further synthetic transformations.

Conclusion

Both MIDA boronates and this compound are valuable reagents for Suzuki-Miyaura cross-coupling reactions, each with a distinct set of advantages.

MIDA boronates are the superior choice when dealing with unstable boronic acids, when purification of the boron reagent is necessary, or when a controlled reaction profile is desired to minimize side reactions in complex synthetic sequences. Their exceptional stability and the ability for slow release of the active boronic acid provide a robust and reliable platform for a broad range of cross-coupling applications.

This compound is a suitable reagent for efficiently introducing a specific functionalized aromatic group. Its inherent reactivity, potentially enhanced by the fluorine substituent, can lead to high yields in Suzuki-Miyaura couplings. However, researchers should be mindful of the potential for instability and side reactions that are common to free boronic acids.

The selection between these two reagents should be guided by the specific requirements of the synthesis, including the stability of the desired boronic acid, the complexity of the substrates, and the need for controlled reaction conditions.

References

A Kinetic and Comparative Analysis of 2-Fluoro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficiency and Comparative Performance of 2-Fluoro-4-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The selection of the boronic acid coupling partner is a critical determinant of reaction success. This guide provides a comparative kinetic analysis of this compound, a versatile building block in medicinal chemistry and materials science, benchmarked against other relevant substituted phenylboronic acids. The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the phenyl ring of this reagent presents unique considerations for reaction kinetics and optimization.

Performance Comparison: The Electronic Tug-of-War

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of its substituents. These effects are most pronounced in the transmetalation step, which is often rate-determining.

  • This compound: This molecule presents an interesting case of competing electronic effects. The ortho-fluoro substituent is strongly electron-withdrawing, which generally increases the Lewis acidity of the boron atom and can accelerate the transmetalation step. Conversely, the para-hydroxyl group is electron-donating, which increases the nucleophilicity of the aryl ring, also potentially speeding up transmetalation. The overall kinetic performance will be a balance of these opposing effects, alongside the steric influence of the ortho-fluoro group.

  • Phenylboronic Acid: As the parent compound, it serves as a baseline for comparison. Its reactivity is considered moderate.

  • 4-Fluorophenylboronic Acid: The electron-withdrawing fluorine atom in the para position is known to enhance the rate of Suzuki-Miyaura couplings. Studies have shown that 4-fluorophenylboronic acid can be more effective than phenylboronic acid, leading to higher turnover frequencies (TOFs).[1]

  • 4-Hydroxyphenylboronic Acid: The electron-donating hydroxyl group can also promote the coupling reaction, and this substrate is often used to synthesize biphenolic structures.[2]

  • Polyfluorinated Phenylboronic Acids: Boronic acids with multiple fluorine substituents, such as 3,4-difluorophenylboronic acid, are generally highly reactive due to the strong cumulative electron-withdrawing effect.[3] However, they can also be more susceptible to protodeboronation, a key side reaction.

Table 1: Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
Phenylboronic Acid4-BromoanisolePd Nanoparticles/HPSNaOHEtOH/H₂O601~99-[4]
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95~50[1]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~9867.1[1]
3,4-Difluorophenylboronic Acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene100195-[3]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98-[3]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~60-[1]
3-Tolylboronic Acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃DME801292-[5]
4-Hydroxyphenylboronic acidAryl Bromide 11aPd(OAc)₂ / dppfK₂CO₃THF6720--[2][6]

Note: The presented data is compiled from different studies with varying reaction conditions and should be used as a general benchmark. Direct comparison requires standardized experimental setups.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for the Suzuki-Miyaura coupling of this compound, a rigorous experimental protocol is necessary.

General Procedure for Kinetic Studies:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) to the flask.

  • Reaction Initiation and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. Begin timing the reaction and collect aliquots (e.g., 0.1 mL) at regular intervals.

  • Sample Quenching: Immediately quench each aliquot in a vial containing a solution of a suitable internal standard in a solvent that will stop the reaction (e.g., cold ethyl acetate).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate. Further analysis can yield the reaction order and rate constant.

Visualizing the Reaction and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Product Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination (Ar-Ar') Regenerated_Catalyst Regenerated_Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Inert_Atmosphere Assemble Reaction in Schlenk Flask under Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating_Stirring Heat to Desired Temperature with Vigorous Stirring Solvent->Heating_Stirring Aliquots Collect Aliquots at Timed Intervals Heating_Stirring->Aliquots Quenching Quench Aliquots Aliquots->Quenching Analysis Analyze Samples (GC/HPLC) Quenching->Analysis Plotting Plot Concentration vs. Time Analysis->Plotting Kinetics Determine Initial Rate, Rate Constant, TOF Plotting->Kinetics

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Reactivity_Comparison cluster_reactivity Expected Relative Reactivity in Transmetalation Phenylboronic_Acid Phenylboronic Acid (Baseline) 4F_PBA 4-Fluorophenylboronic Acid Phenylboronic_Acid->4F_PBA Increased Rate (Electron Withdrawing) 2F4OH_PBA This compound (Competing Effects) Phenylboronic_Acid->2F4OH_PBA Complex Effect (Ortho-Fluoro & Para-Hydroxyl) 4OH_PBA 4-Hydroxyphenylboronic Acid Phenylboronic_Acid->4OH_PBA Increased Rate (Electron Donating) 34diF_PBA 3,4-Difluorophenylboronic Acid 4F_PBA->34diF_PBA Further Increased Rate (Stronger Induction)

Caption: Logical relationship of expected boronic acid reactivity.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of electronic properties due to its fluoro and hydroxyl substituents. While a direct quantitative kinetic comparison is not extensively documented, the principles of physical organic chemistry suggest a complex interplay of activating and potentially sterically hindering effects. The provided comparative data for analogous compounds and the detailed experimental protocol for kinetic analysis offer a solid foundation for researchers to quantitatively assess its performance and optimize reaction conditions for their specific applications in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Validation of 2-Fluoro-4-hydroxyphenylboronic Acid in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Benzofurans, in particular, are a privileged structural motif found in numerous biologically active compounds. This guide provides an objective comparison of a synthetic route to 2-arylbenzofurans utilizing 2-Fluoro-4-hydroxyphenylboronic acid via a Suzuki-Miyaura coupling, benchmarked against a common alternative pathway—the Sonogashira coupling. This analysis is supported by representative experimental data to inform strategic synthetic planning.

At a Glance: Comparison of Synthetic Routes

The synthesis of 2-arylbenzofurans is a critical endeavor in medicinal chemistry. The choice of synthetic strategy can significantly impact yield, purity, and overall efficiency. Below is a summary of two prominent methods for the synthesis of a 2-(4-hydroxyphenyl)benzofuran derivative, a common structural core.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Sonogashira Coupling & Cyclization
Key Reactants 2-Bromobenzofuran, this compound2-Iodophenol, 4-Ethynylphenol
Catalyst System Palladium-based (e.g., Pd(PPh₃)₄)Palladium and Copper co-catalysis (e.g., PdCl₂(PPh₃)₂, CuI)
Reaction Type Cross-couplingCross-coupling followed by intramolecular cyclization
Typical Yield Good to Excellent (often >80%)Good (typically 70-90%)
Key Advantages High functional group tolerance, commercially available starting materials, generally high yields.One-pot potential, avoids the pre-formation of a benzofuran starting material.
Key Challenges Potential for boronic acid decomposition, requires synthesis of the benzofuran coupling partner.Handling of terminal alkynes, potential for homocoupling side products.

Experimental Validation: A Tale of Two Couplings

The following sections provide detailed experimental protocols for the synthesis of a 2-arylbenzofuran derivative, illustrating the practical application of both the Suzuki-Miyaura and Sonogashira coupling strategies.

Route 1: Suzuki-Miyaura Coupling with this compound

This route exemplifies the use of a pre-functionalized benzofuran and a boronic acid to construct the target biaryl linkage.

Experimental Protocol:

To a solution of 2-bromobenzofuran (1.0 mmol) and this compound (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-fluoro-4-hydroxyphenyl)benzofuran.

cluster_0 Suzuki-Miyaura Coupling 2-Bromobenzofuran 2-Bromobenzofuran Product 2-(2-Fluoro-4-hydroxy- phenyl)benzofuran 2-Bromobenzofuran->Product Coupling 2-Fluoro-4-hydroxyphenylboronic_acid 2-Fluoro-4-hydroxy- phenylboronic acid 2-Fluoro-4-hydroxyphenylboronic_acid->Product Pd_Catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Pd_Catalyst->Product

Suzuki-Miyaura coupling workflow.
Route 2: Sonogashira Coupling and Intramolecular Cyclization

This alternative approach builds the benzofuran ring and attaches the aryl group in a one-pot or sequential manner.

Experimental Protocol:

To a solution of 2-iodophenol (1.0 mmol) and 4-ethynylphenol (1.1 mmol) in triethylamine (5 mL) is added dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol). The mixture is stirred under an argon atmosphere at 80 °C for 6 hours. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-(4-hydroxyphenyl)benzofuran.

cluster_1 Sonogashira Coupling & Cyclization 2-Iodophenol 2-Iodophenol Intermediate Coupled Intermediate 2-Iodophenol->Intermediate 4-Ethynylphenol 4-Ethynylphenol 4-Ethynylphenol->Intermediate Catalyst_System PdCl₂(PPh₃)₂ / CuI Et₃N Catalyst_System->Intermediate Product 2-(4-Hydroxyphenyl)- benzofuran Intermediate->Product Intramolecular Cyclization

Sonogashira coupling and cyclization workflow.

Biological Relevance: Benzofurans in Cellular Signaling

Benzofuran derivatives are known to interact with various cellular signaling pathways, making them attractive candidates for drug discovery. Two key pathways that are often modulated by benzofuran-containing molecules are the NF-κB and mTOR signaling pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. Some benzofuran derivatives have been shown to inhibit this pathway.[1]

cluster_2 NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Leads to Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits cluster_3 mTOR Signaling Pathway Inhibition Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activate Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-4-hydroxyphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Before commencing any disposal procedures, it is crucial to be aware of the potential hazards associated with 2-Fluoro-4-hydroxyphenylboronic acid, based on data from analogous compounds. All handling and disposal operations must be performed using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. To mitigate the risk of inhalation of dust or vapors, all work should be conducted in a well-ventilated area, ideally within a chemical fume hood.

Key Safety Data Summary

HazardGHS Classification (based on analogs)Precautionary Statements
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste streams.

  • Waste Identification and Segregation :

    • Designate a specific waste container for this compound waste.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass, and is equipped with a secure, leak-proof lid.[4][5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] It should be segregated from incompatible materials like strong oxidizing agents and acids.[1][4]

  • Container Management :

    • Keep the hazardous waste container tightly closed at all times, except when actively adding waste.[1]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.[4]

    • Employ secondary containment to mitigate the impact of any potential leaks.[4]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, including pipette tips, contaminated gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[5]

    • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent.[5][6]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[5][6]

    • After triple-rinsing and defacing the label, the empty container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[5]

  • Arranging for Professional Disposal :

    • When the waste container is full, or in compliance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[5]

    • Follow your institution's specific protocols for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.

    • Ensure all labeling is accurate and legible before the scheduled pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_disposal Disposal Procedure start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood start->fume_hood waste_generation Generation of Waste (Solid, Liquid, Contaminated Materials) ppe->waste_generation fume_hood->waste_generation segregate Segregate Waste into a Labeled, Compatible Container waste_generation->segregate triple_rinse Triple-Rinse Empty Containers waste_generation->triple_rinse Empty Containers store Store in a Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs professional_disposal Professional Disposal by Licensed Company contact_ehs->professional_disposal rinsate_waste Collect Rinsate as Hazardous Waste triple_rinse->rinsate_waste defaced_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->defaced_container rinsate_waste->segregate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Fluoro-4-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydroxyphenylboronic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

When handling this compound and its derivatives, it is crucial to recognize that these compounds can cause skin, eye, and respiratory irritation.[1][2] The following procedures are based on established best practices for managing boronic acid derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles or a full-face shield.[1][3]Protects eyes from dust particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4]Minimizes the risk of respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is vital for safety and experimental integrity.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3][6]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[4][6]

  • Avoid generating dust when transferring the solid.[4][7] Use appropriate tools, such as a spatula, for transfers.[4]

  • Avoid all personal contact, including inhalation of dust or vapors.[3][8]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Regulations: Disposal of chemical waste must be in accordance with all local, state, and federal regulations.[7] Do not pour waste down the drain.[3]

  • Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[7]

Emergency First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

A Preparation - Verify fume hood function - Locate safety shower/eyewash - Clear workspace B Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B C Chemical Handling - Work within fume hood - Minimize dust generation - Keep container closed B->C D Post-Handling - Clean workspace - Wash hands thoroughly C->D E Waste Disposal - Collect in labeled container - Dispose as hazardous waste C->E F Doff PPE - Remove gloves, coat, etc. - Dispose of contaminated items D->F

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.